Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXQNYKFGJHHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Constrained Amino Acid Analogs in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles is a perpetual endeavor. Unnatural amino acids have emerged as powerful tools in this pursuit, offering a means to introduce conformational constraints into peptide and small molecule drug candidates.[1] By rigidifying the molecular scaffold, researchers can favorably influence binding affinity to biological targets, increase metabolic stability, and fine-tune physicochemical properties. Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, a constrained α-amino acid analog, embodies this principle. Its tetrahydrofuran core imparts a specific three-dimensional geometry, making it a valuable building block for the synthesis of novel therapeutics. This guide provides a comprehensive overview of its properties, synthesis, and applications, empowering researchers to leverage its potential in their drug discovery programs.
Core Attributes and Physicochemical Properties
This compound is a chiral molecule whose core structure consists of a tetrahydrofuran ring substituted at the 3-position with both a Boc-protected amine and a methyl carboxylate group. The tert-butyloxycarbonyl (Boc) protecting group is a widely used, acid-labile protecting group for amines, making it ideal for multi-step organic synthesis.[2]
| Property | Value | Source |
| Molecular Formula | C11H19NO5 | Inferred from parent acid |
| Molecular Weight | 245.27 g/mol | Inferred from parent acid |
| CAS Number | Not available | Not found in searches |
| Appearance | Likely a solid at room temperature | Based on parent acid |
| Solubility | Expected to be soluble in a range of organic solvents | General chemical knowledge |
Synthesis of this compound: A Self-Validating Protocol
The synthesis of the title compound can be logically approached via the esterification of its parent carboxylic acid, 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid. This method is a standard and reliable transformation in organic chemistry.
Experimental Protocol: Fischer Esterification
This protocol describes a classic acid-catalyzed esterification. The choice of a large excess of methanol serves to drive the equilibrium towards the product, and the catalytic acid facilitates the reaction.
Step 1: Reaction Setup
-
To a solution of 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous methanol (20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Stir the reaction mixture at reflux for 4-6 hours.
Causality Behind Experimental Choices:
-
Anhydrous Methanol: The use of an anhydrous solvent is critical to prevent the hydrolysis of the ester product back to the carboxylic acid, which would be an unproductive side reaction.
-
Sulfuric Acid: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium to be reached in a reasonable timeframe.
Step 2: Work-up and Purification
-
Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 15 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Self-Validating System: The success of the synthesis can be readily monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of a new, less polar spot corresponding to the methyl ester. The final product's identity and purity can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Caption: Fischer esterification workflow for the synthesis of this compound.
Analytical Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected spectral data can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector as a singlet around 1.4 ppm. The methyl group of the ester will appear as a singlet around 3.7 ppm. The diastereotopic protons of the tetrahydrofuran ring will exhibit complex multiplets in the region of 2.0-4.5 ppm. The NH proton of the carbamate will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show a carbonyl signal for the ester at approximately 170-175 ppm and a carbonyl signal for the carbamate around 155 ppm. The quaternary carbon of the Boc group will be visible around 80 ppm, and the methyl carbons of the Boc and ester groups will appear in the upfield region. The carbons of the tetrahydrofuran ring will resonate in the range of 30-70 ppm.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would likely show the protonated molecule [M+H]⁺ and a sodium adduct [M+Na]⁺.
Applications in Drug Discovery and Development
Constrained amino acids like this compound are valuable building blocks in the synthesis of a variety of pharmaceutical compounds. The tetrahydrofuran motif is found in numerous natural products and biologically active molecules and is recognized for its ability to modulate physicochemical properties such as solubility and metabolic stability.[3][4]
While specific examples of drugs synthesized directly from this compound are not explicitly detailed in the readily available literature, its parent structure, 3-amino-tetrahydrofuran-3-carboxylic acid, is a key component in the synthesis of Factor Xa inhibitors, which are a class of anticoagulants used to prevent and treat blood clots.[5] The incorporation of this constrained amino acid analog can lead to improved binding to the target enzyme and enhanced pharmacological properties.
Caption: Role of a Factor Xa inhibitor, potentially synthesized using a tetrahydrofuran-amino acid scaffold, in the coagulation cascade.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for medicinal chemists. Its constrained nature, coupled with the favorable properties of the tetrahydrofuran scaffold, makes it an attractive component for the design of novel therapeutics with potentially improved efficacy and pharmacokinetic profiles. While detailed public data on this specific molecule is limited, its logical synthesis from readily available precursors and its clear potential for incorporation into biologically active molecules underscore its importance. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of such constrained amino acid analogs will undoubtedly play an increasingly significant role in the future of drug discovery.
References
- Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (WO2008080891A2).
-
Chemsrc. (n.d.). Methyl tetrahydrofuran-3-carboxylate. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved January 24, 2026, from [Link]
-
SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved January 24, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (US6528505B1).
-
ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved January 24, 2026, from [Link]
-
ACS Publications. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved January 24, 2026, from [Link]
-
PMC. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved January 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved January 24, 2026, from [Link]
-
The Royal Society of Chemistry. (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved January 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 24, 2026, from [Link]
- Google Patents. (1999). Process for the preparation of 3-methyltetrahydrofuran. (US5912364A).
-
The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction pathway for BOC amine formation under mild reaction conditions. Retrieved January 24, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved January 24, 2026, from [Link]
-
YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved January 24, 2026, from [Link]
-
Diva-Portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved January 24, 2026, from [Link]
-
Biotech Solutions and Pharmaceuticals Limited. (n.d.). Intermediates. Retrieved January 24, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 24, 2026, from [Link]
-
Cheminfo.org. (n.d.). Determine the structure of Boc amino acids. Retrieved January 24, 2026, from [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 5. Tetrahydrofuran synthesis [organic-chemistry.org]
An In-depth Technical Guide to Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, a specialized heterocyclic amino acid derivative. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural significance, physicochemical properties, synthetic routes, and its strategic application as a constrained scaffold in modern medicinal chemistry. While a specific CAS number for this exact methyl ester is not prominently listed in major chemical databases, indicating its likely status as a transient research intermediate, we will reference the closely related and commercially available carboxylic acid precursor, 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid (CAS No. 869785-31-9) , as a foundational point of reference.
Introduction: The Strategic Value of Constrained Scaffolds
In the landscape of contemporary drug discovery, the use of conformationally constrained amino acid analogues is a cornerstone of rational drug design. These building blocks serve to lock a peptide or small molecule therapeutic into a specific, biologically active conformation. This pre-organization often leads to a significant enhancement in binding affinity and selectivity for the target receptor or enzyme by reducing the entropic penalty of binding.
This compound is a prime example of such a scaffold. It incorporates a quaternary α-carbon embedded within a tetrahydrofuran (THF) ring. This structural motif imparts several desirable features:
-
Rigidity and Defined Geometry: The five-membered THF ring restricts the bond rotations around the Cα-Cβ axis, presenting appended functionalities in well-defined spatial orientations.
-
Improved Metabolic Stability: The quaternary center and the ether linkage within the THF ring can enhance resistance to enzymatic degradation compared to more flexible, linear counterparts.
-
Modulation of Physicochemical Properties: The oxygen atom of the THF ring acts as a hydrogen bond acceptor, influencing the molecule's polarity, solubility, and interaction with biological targets.[1]
These attributes make the title compound and its derivatives valuable tools for probing ligand-receptor interactions and for developing novel therapeutics with improved pharmacological profiles.
Physicochemical and Spectroscopic Properties
While experimental data for the title methyl ester is scarce, we can extrapolate its expected properties based on its constituent parts: the parent acid, the methyl ester functionality, and the Boc protecting group.
| Property | Expected Value / Observation | Rationale / Reference |
| CAS Number | Not Assigned / Not Commercially Available | The direct methyl ester is likely synthesized and used in situ. The parent acid is available: 869785-31-9 . |
| Molecular Formula | C11H19NO5 | Derived from the structure. |
| Molecular Weight | 245.27 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a colorless oil or a white to off-white solid. | Based on similar N-Boc protected amino esters and the solid nature of the parent acid. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF). Low solubility in water. | The Boc group and methyl ester increase lipophilicity compared to the parent amino acid. |
| 1H NMR | Key signals expected: ~1.45 ppm (s, 9H, Boc); ~3.75 ppm (s, 3H, -OCH3); 3.8-4.2 ppm (m, 4H, THF ring protons); ~5.5 ppm (br s, 1H, -NH). | Based on standard chemical shifts for Boc-protected amines, methyl esters, and THF protons[2][3][4]. |
| 13C NMR | Key signals expected: ~28.3 ppm (Boc CH3); ~52.5 ppm (-OCH3); ~67-75 ppm (THF ring carbons); ~80.1 ppm (Boc C); ~155.5 ppm (Boc C=O); ~172.0 ppm (Ester C=O). | Based on typical chemical shifts for the respective functional groups[4]. |
| Storage | Store refrigerated (2-8°C) under an inert atmosphere. | Recommended for N-Boc protected amino acids to prevent degradation. |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most logically achieved via the esterification of its corresponding carboxylic acid precursor. This multi-step synthesis highlights fundamental principles of modern organic chemistry, including protection-group strategy and nucleophilic substitution.
Overall Synthetic Workflow
The pathway begins with a commercially available starting material and proceeds through the introduction of the amino and carboxyl functionalities, followed by protection and final esterification.
Sources
A Technical Guide to the Physicochemical Properties of Methyl 3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylate
Abstract: Methyl 3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylate is a key synthetic intermediate, particularly valuable in the construction of complex bioactive molecules and novel pharmaceuticals. Its structure combines three critical features: a tetrahydrofuran (THF) ring, a common pharmacophore; a conformationally restricted α,α-disubstituted amino acid moiety; and an acid-labile tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive overview of the core physical, chemical, and spectral properties of this compound. It is intended for researchers in medicinal chemistry and drug development, offering not only reference data but also detailed, field-tested protocols for its characterization, ensuring scientific integrity and reproducibility in its application.
Introduction and Strategic Importance
The Tetrahydrofuran Motif in Medicinal Chemistry
The tetrahydrofuran ring is a privileged scaffold found in a vast array of natural products and FDA-approved drugs.[1][2] Its non-planar, flexible conformation allows it to serve as a versatile linker or a bioisosteric replacement for phenyl rings, often improving metabolic stability and solubility profiles. The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[2] The incorporation of this moiety is a well-established strategy for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.
The Significance of the α,α-Disubstituted Amino Acid Core
The central quaternary carbon atom, substituted with both an amino group and a carboxylate, imparts significant conformational constraint. Unlike simple amino acids, this structure limits rotational freedom, which is a crucial tactic in drug design to "lock" a molecule into its bioactive conformation. This pre-organization can lead to enhanced binding affinity and selectivity for a target protein.
The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[] Its primary advantage is its stability under a wide range of conditions (e.g., basic, hydrogenolytic, and mildly acidic), while being easily and cleanly removed under moderately acidic conditions (e.g., with trifluoroacetic acid). This orthogonality makes it indispensable for multi-step synthetic campaigns where other functional groups must be manipulated without affecting the protected amine.[]
Molecular Structure and Core Physicochemical Data
Chemical Structure
The structure consists of a central tetrahydrofuran ring substituted at the 3-position with both a Boc-protected amine and a methyl ester. The C3 position is a chiral center.
Sources
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who utilize mass spectrometry for the structural elucidation and quality control of complex organic molecules.
Introduction: The Significance of this compound
This compound is a Cα-tetrasubstituted α-amino acid derivative. The rigid tetrahydrofuran scaffold and the presence of the Boc (tert-butyloxycarbonyl) protecting group make it a valuable component in the synthesis of peptidomimetics and other constrained bioactive molecules. The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the final drug substance. Mass spectrometry serves as a powerful analytical tool for confirming its molecular weight and providing detailed structural information through the analysis of its fragmentation patterns.
The Boc protecting group is widely used in organic synthesis due to its stability in various conditions and its facile cleavage under acidic conditions.[1] However, this lability can also present challenges during mass spectrometric analysis, often leading to in-source fragmentation.[2] Understanding these fragmentation pathways is crucial for accurate spectral interpretation.
Experimental Approach: Acquiring the Mass Spectrum
The successful acquisition of a meaningful mass spectrum for this compound hinges on the appropriate selection of ionization technique and instrumental parameters. Electrospray ionization (ESI) is the preferred method for this class of compounds due to its soft ionization nature, which minimizes in-source fragmentation and favors the formation of protonated molecular ions.
Sample Preparation and Infusion
A dilute solution of the analyte is prepared in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small percentage of formic acid to promote protonation. A standard concentration for direct infusion would be in the range of 1-10 µg/mL.
Instrumentation and Key Parameters
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended to obtain accurate mass measurements for both the parent ion and its fragments. This level of accuracy is essential for confirming elemental compositions.
Table 1: Recommended ESI-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive | The basic nitrogen atom of the amino group readily accepts a proton. |
| Capillary Voltage | 3.0 – 4.5 kV | Optimizes the electrospray process for stable ion generation. |
| Cone Voltage / Fragmentor Voltage | 20 – 40 V | A lower voltage minimizes in-source fragmentation, allowing for clear observation of the molecular ion. A higher voltage can be used to induce fragmentation intentionally. |
| Source Temperature | 100 – 150 °C | A lower temperature helps to prevent thermal degradation of the Boc group.[2] |
| Desolvation Gas Flow | 600 – 800 L/hr | Efficiently removes solvent from the charged droplets. |
| Desolvation Temperature | 250 – 350 °C | Facilitates the transition of ions into the gas phase. |
| Collision Energy (for MS/MS) | 10 – 30 eV | A ramped collision energy allows for the observation of a wide range of fragment ions. |
Interpreting the Mass Spectrum: A Predictive Fragmentation Analysis
The mass spectrum of this compound is expected to be characterized by a prominent protonated molecular ion ([M+H]⁺) and a series of fragment ions resulting from the dissociation of the Boc group and cleavages within the tetrahydrofuran ring and the ester moiety.
The Protonated Molecular Ion
The molecular formula of this compound is C₁₁H₁₉NO₅. The expected monoisotopic mass of the neutral molecule is 245.1263 g/mol . Therefore, the protonated molecular ion [M+H]⁺ should be observed at an m/z of approximately 246.1341.
Characteristic Fragmentation of the Boc Group
The Boc group is known to undergo characteristic losses upon collisional activation.[3][4][5][6] These neutral losses are diagnostic for the presence of this protecting group.
-
Loss of isobutylene (C₄H₈, 56.0626 Da): This is a very common fragmentation pathway for Boc-protected amines, resulting in a carbamic acid intermediate which can then lose CO₂.
-
Loss of tert-butanol (C₄H₁₀O, 74.0732 Da): This can occur through a rearrangement process.[5]
-
Loss of the entire Boc group (C₅H₉O₂, 101.0603 Da): This results in the free amine.
-
Loss of CO₂ (43.9898 Da) from the Boc group.
Fragmentation of the Ester and Tetrahydrofuran Ring
Cleavage adjacent to the carbonyl group of the methyl ester is a common fragmentation pathway for esters.[7][8] Additionally, the tetrahydrofuran ring can undergo ring-opening reactions followed by further fragmentation. The analysis of cyclic peptides and related structures often reveals complex fragmentation patterns due to the need to cleave two bonds to generate fragment ions.[9][10]
Table 2: Predicted Fragment Ions of this compound
| m/z (Predicted) | Proposed Structure/Loss |
| 246.1341 | [M+H]⁺ |
| 190.0715 | [M+H - C₄H₈]⁺ |
| 172.0609 | [M+H - C₄H₁₀O]⁺ |
| 146.0766 | [M+H - C₅H₉O₂]⁺ |
| 202.1443 | [M+H - CO₂]⁺ |
| 188.1286 | [M+H - CH₃OH]⁺ |
| 130.0868 | [M+H - C₅H₉O₂ - CH₄]⁺ |
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted major fragmentation pathways for the protonated molecule.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. support.proteinmetrics.com [support.proteinmetrics.com]
Stability and storage conditions for Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
An In-depth Technical Guide to the Stability and Storage of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a non-canonical amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique trifunctional structure, incorporating a rigid tetrahydrofuran (THF) scaffold, a sterically hindered amino acid core, and an acid-labile Boc protecting group, makes it a valuable building block for synthesizing novel peptidomimetics and complex heterocyclic compounds. The stability of such intermediates is paramount, as their degradation can compromise the integrity of multi-step syntheses, impact yield and purity, and introduce unforeseen impurities into final active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive analysis of the chemical stability of this compound. Moving beyond generic storage advice, this document elucidates the inherent chemical liabilities of its constituent functional groups, predicts principal degradation pathways, and provides field-proven protocols for both optimal storage and experimental stability assessment. The insights herein are designed to empower researchers, scientists, and drug development professionals to maintain the integrity of this valuable reagent, ensuring reproducibility and success in their synthetic endeavors.
Structural Analysis and Inherent Chemical Liabilities
To understand the stability of the title compound, a functional group deconstruction is necessary. The molecule's behavior is dictated by the interplay of three key moieties: the tert-butyloxycarbonyl (Boc) protecting group, the methyl ester, and the tetrahydrofuran ring system.
-
tert-Butyloxycarbonyl (Boc) Group: As a carbamate, the Boc group is a cornerstone of modern peptide synthesis due to its robust stability under a wide range of conditions, particularly basic and nucleophilic environments.[1][] However, its defining characteristic is its lability under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton, leading to the unprotected amine. This acid sensitivity is the most significant chemical liability of the molecule.
-
Methyl Ester Group: The methyl ester is susceptible to hydrolysis, a reaction that can be catalyzed by both acid and base (saponification). Under basic conditions, this is the most likely functional group to react, yielding a carboxylate salt. Under acidic conditions, hydrolysis can compete with Boc deprotection, depending on the reaction conditions (e.g., temperature, water activity).
-
Tetrahydrofuran (THF) Ring: Ethers, including THF, are generally stable and unreactive. However, their primary liability is the potential to form explosive peroxides upon prolonged exposure to oxygen and light (autoxidation).[3] While the substitution on the THF ring in this molecule may influence the rate of peroxide formation, it remains a critical safety and stability consideration for long-term storage.
Predicted Degradation Pathways
Based on the functional group analysis, two primary degradation pathways are predicted under common laboratory and storage conditions. A third, oxidative pathway, is relevant for long-term storage.
Acid-Catalyzed Degradation
In the presence of acid (e.g., trace acidic impurities, inappropriate storage, or acidic reaction conditions), the primary degradation pathway is the cleavage of the Boc group. This reaction is typically fast and efficient, even with mild acids.[4][5] A secondary, competing reaction is the acid-catalyzed hydrolysis of the methyl ester, which is generally slower.
Caption: Primary and secondary acid-catalyzed degradation pathways.
Base-Catalyzed Degradation (Saponification)
Under basic conditions (e.g., exposure to alkaline substances), the methyl ester will undergo saponification to form the corresponding carboxylate salt. The Boc group is highly stable to base, so it will remain intact.[1][] This is a clean and predictable reaction.
Caption: Base-catalyzed hydrolysis (saponification) of the methyl ester.
Recommended Storage and Handling Conditions
To mitigate the degradation pathways described above and preserve the compound's integrity, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are synthesized from safety data sheets of structurally related molecules and fundamental chemical principles.[6][7][8][9]
| Parameter | Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Reduces the rate of potential hydrolytic and thermolytic degradation. Prevents peroxide formation which is accelerated by heat. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation and peroxide formation in the THF ring.[3][6] |
| Light | Protect from Light (Amber Vial) | Prevents photolytic degradation and light-catalyzed peroxide formation. |
| Moisture | Tightly Sealed Container, Store in a Dry Location/Desiccator | Minimizes exposure to atmospheric moisture, thereby preventing acid- or base-catalyzed hydrolysis of the ester and Boc groups.[6] |
| Purity | Use High-Purity Solvents/Reagents | Avoids introducing trace acid or base contaminants that can catalyze degradation. |
Handling Protocol: Before use, allow the container to warm to room temperature in a desiccator before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid, which would compromise its stability. Handle the material quickly and blanket any remaining solid with an inert gas before resealing the container tightly.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is a self-validating system to confirm the predicted degradation pathways and identify the stability-indicating parameters for analytical method development.[10] This protocol outlines a standard workflow.
Caption: Workflow for a comprehensive forced degradation study.
Methodology
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound at 1.0 mg/mL in a suitable inert solvent like acetonitrile.
-
Application of Stress Conditions: [11]
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate the mixture at 60°C.
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate the mixture at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Place a sample of the solid compound in a 80°C oven.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 2, 8, 24, 48 hours) for analysis. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[10]
-
Sample Quenching:
-
For acidic and basic samples, cool to room temperature and neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable final concentration with the mobile phase.
-
-
Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) is the preferred technique for its ability to separate and quantify the parent compound and its degradation products.[12]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is recommended to ensure separation of polar and non-polar species.
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm for the carbamate/ester) and/or Mass Spectrometry (LC-MS) for definitive identification of degradation products.[13][14]
-
Summary of Stability Profile
The following table provides a consolidated overview of the chemical stability of this compound.
| Condition | Stability | Primary Degradation Product(s) |
| Strongly Acidic (pH < 2) | Unstable | Methyl 3-aminotetrahydrofuran-3-carboxylate |
| Mildly Acidic (pH 3-5) | Potentially Unstable | Slow formation of Methyl 3-aminotetrahydrofuran-3-carboxylate |
| Neutral (pH 6-8) | Generally Stable | - |
| Basic (pH > 9) | Unstable | 3-(Boc-amino)tetrahydrofuran-3-carboxylate (salt) |
| Oxidizing Agents (e.g., H₂O₂) | Likely Stable | Minimal degradation expected at the core structure, but peroxide formation on the THF ring is possible over time with atmospheric oxygen. |
| Elevated Temperature | Moderately Stable | Potential for thermolytic deprotection of the Boc group at very high temperatures.[15] |
| Light (UV/Visible) | Moderately Stable | Potential for slow degradation; catalyzes peroxide formation. |
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Analytical methods for amino acid determination in organisms. ResearchGate. (2020-08-18). [Link]
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Journal of Organic Chemistry, 71(24), 9045-50. [Link]
-
Analytical methods for amino acid determination in organisms. Semantic Scholar. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Pathak, T. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Phillips, A. A. (2021). Practical considerations for amino acid isotope analysis. Organic Geochemistry. [Link]
-
Thiageswaran, S. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Analytical Methods for Amino Acids. Shimadzu. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sepscience.com [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Sourcing Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: From Commercial Suppliers to Quality Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of available scaffolds, saturated heterocyclic compounds, particularly those incorporating protected amino acid moieties, have garnered significant attention for their ability to impart desirable physicochemical properties and three-dimensional complexity to drug candidates. Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, a chiral synthetic building block, represents a key intermediate for the synthesis of a variety of biologically active molecules. This guide provides a comprehensive overview of the commercial landscape for this important reagent, outlines strategies for its procurement, and details essential quality control measures to ensure the integrity of your research.
The Strategic Importance of 3-Amino-tetrahydrofuran-3-carboxylic Acid Derivatives in Drug Discovery
The tetrahydrofuran ring system is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. Its incorporation can enhance solubility, modulate metabolic stability, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements. When functionalized with an amino acid at the 3-position, as in the case of 3-amino-tetrahydrofuran-3-carboxylic acid and its derivatives, this scaffold becomes a versatile tool for introducing constrained amino acid mimetics into peptides or small molecules.
The tert-butyloxycarbonyl (Boc) protecting group on the amino function is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[] Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, allows for the selective unmasking of the amine for subsequent chemical transformations.[] The methyl ester of the carboxylic acid provides a convenient handle for further synthetic manipulations, such as amide bond formation or reduction to the corresponding alcohol.
Given the chiral nature of the 3-position, the enantiomeric purity of this compound is of critical importance, as the biological activity of the final drug substance is often highly dependent on its stereochemistry.
Navigating the Commercial Supplier Landscape
Procuring specialized chemical reagents like this compound requires a discerning approach. While a direct, off-the-shelf listing for this exact compound may be limited to a few specialized suppliers, a broader search for its constituent parts and related structures reveals a vibrant market of chemical vendors. Researchers have several avenues for sourcing this key intermediate, each with its own set of considerations.
Direct Commercial Purchase of Related Building Blocks
A primary strategy is to identify major chemical suppliers that offer structurally analogous compounds. For instance, the corresponding carboxylic acid, 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid (CAS 869785-31-9) , is available from prominent suppliers like Sigma-Aldrich . The availability of this precursor from a major distributor signifies its utility and established synthesis routes. Researchers can then perform a straightforward esterification to obtain the desired methyl ester.
Furthermore, the precursor Methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) is commercially available from a wider range of suppliers, including AChemBlock and CymitQuimica .[2][3] This provides a readily accessible starting material for a de novo synthesis of the target compound.
A comparative analysis of sourcing options for these key precursors is presented below:
| Compound | Supplier | Purity | Available Quantities | Key Considerations |
| 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid | Sigma-Aldrich | ≥95% | Inquire | Direct precursor, requires esterification. |
| Methyl tetrahydrofuran-3-carboxylate | AChemBlock | 97% | 25g, 100g | Readily available starting material for synthesis. |
| Methyl tetrahydrofuran-3-carboxylate | CymitQuimica | 95% | 1g, 5g, 10g, 25g, 100g | Multiple quantity options for various scales. |
The Custom Synthesis Option
When engaging a custom synthesis provider, it is crucial to establish a clear set of specifications, including:
-
Purity: Typically ≥98% by HPLC.
-
Enantiomeric Excess (e.e.): For chiral applications, an e.e. of ≥99% is often required.
-
Analytical Data: A comprehensive Certificate of Analysis (CoA) should be requested, including ¹H NMR, ¹³C NMR, HPLC, and mass spectrometry data.
-
Scale: From milligram to kilogram quantities.
The workflow for engaging a custom synthesis provider can be visualized as follows:
Sources
- 2. Methyl tetrahydrofuran-3-carboxylate 97% | CAS: 53662-85-4 | AChemBlock [achemblock.com]
- 3. Methyl tetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]
- 4. biosolveit.de [biosolveit.de]
- 5. lifechemicals.com [lifechemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. chemscene.com [chemscene.com]
- 10. BOC Protected Amino Acids,BOC Anhydride & Derivatives [bzchemicals.com]
The Enduring Sentinel: A Technical Guide to the Role of the Boc Protecting Group in Modern Organic Synthesis
In the intricate tapestry of modern organic synthesis, where the construction of complex molecular architectures demands precision and control, the humble tert-butyloxycarbonyl (Boc) protecting group stands as a sentinel of functionality. Its widespread adoption is not a matter of historical precedent but a testament to its remarkable utility, predictable reactivity, and adaptability across a vast landscape of chemical transformations. This guide provides an in-depth technical exploration of the Boc group, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its application, empowering researchers, scientists, and drug development professionals to leverage its full potential with confidence and strategic foresight.
The Fundamental Chemistry of the Boc Group: A Tale of Stability and Controlled Lability
The efficacy of any protecting group lies in a delicate balance: robust enough to withstand a range of reaction conditions, yet labile enough for selective removal without compromising the integrity of the target molecule.[1] The Boc group, a carbamate derivative, masterfully embodies this duality.[2]
1.1. The Bulwark of Stability: Resistance to Basic and Nucleophilic Reagents
The Boc group's steric bulk, conferred by the tert-butyl moiety, effectively shields the nitrogen atom from nucleophilic attack.[3] This steric hindrance, coupled with the electron-donating nature of the tert-butyl group, renders the carbamate linkage exceptionally stable under basic conditions and resistant to a wide array of nucleophiles.[4][5] This stability is a cornerstone of its utility, allowing for a broad spectrum of subsequent chemical modifications on other parts of the molecule without premature deprotection.
1.2. The Achilles' Heel: Acid-Mediated Deprotection
The key to the Boc group's strategic deployment is its predictable and clean removal under acidic conditions.[3] The mechanism of deprotection is a classic example of acid-catalyzed fragmentation, initiated by the protonation of the carbamate carbonyl oxygen.[2] This protonation facilitates the departure of the stable tert-butyl cation, which subsequently deprotonates to form the volatile isobutene gas, driving the reaction to completion.[2] The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine and carbon dioxide.[2][3]
Strategic Implementation: The Art of Boc Protection and Deprotection
The successful application of the Boc group hinges on the judicious selection of reagents and conditions for both its introduction and removal. These choices are dictated by the specific substrate, the presence of other functional groups, and the overall synthetic strategy.
2.1. Introduction of the Boc Group: A Nucleophilic Endeavor
The most common and efficient method for the introduction of the Boc group is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc)₂O.[3][6] This reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of (Boc)₂O.[3] The choice of base and solvent is critical for optimizing the reaction efficiency and selectivity.
Table 1: Common Reagents and Conditions for Boc Protection
| Reagent | Base | Solvent(s) | Key Considerations |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), NaOH, NaHCO₃ | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Water, Dioxane | The most widely used and versatile method. The choice of base depends on the substrate's solubility and acid sensitivity. Aqueous conditions are often suitable for amino acids.[4] |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Dichloromethane (DCM), Dimethylformamide (DMF) | A more reactive reagent, useful for less nucleophilic amines. |
| tert-Butyl azidoformate (Boc-N₃) | - | Various | Historically significant but less commonly used now due to the potential hazards associated with azides. |
Experimental Protocol: General Procedure for Boc Protection of a Primary Amine
Objective: To protect a primary amine with a Boc group using di-tert-butyl dicarbonate.
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv) or Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in the chosen organic solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., TEA) to the solution and stir for 5-10 minutes at room temperature. For water-soluble amines, a biphasic system with NaHCO₃ in water and an organic solvent can be employed.[4]
-
Add (Boc)₂O to the reaction mixture portion-wise or as a solution in the same solvent.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.
-
Purify the product by column chromatography on silica gel if necessary.[7]
Causality Behind Choices:
-
(Boc)₂O is preferred: It is a stable, crystalline solid that is easy to handle and generates innocuous byproducts (tert-butanol and CO₂).[3]
-
Base is crucial: The base neutralizes the acidic proton of the amine, enhancing its nucleophilicity, and also scavenges the acidic byproducts of the reaction.[6]
-
Solvent selection: The choice of solvent is dictated by the solubility of the starting materials. Aprotic solvents like DCM and THF are common, but aqueous systems are effective for amino acids.[4][6]
2.2. Removal of the Boc Group: A Controlled Release
The deprotection of a Boc-protected amine is most commonly achieved using strong acids.[3] Trifluoroacetic acid (TFA) is the reagent of choice due to its volatility, which simplifies product isolation.[2][3]
Table 2: Common Reagents and Conditions for Boc Deprotection
| Reagent | Solvent(s) | Key Considerations |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), 1,4-Dioxane, Neat | Highly effective and the most common method. Typically used as a 20-50% solution in DCM.[8] Neat TFA can be used for rapid deprotection.[3] |
| Hydrochloric acid (HCl) | 1,4-Dioxane, Diethyl ether, Methanol, Ethyl acetate | A common alternative to TFA. Often used as a 4M solution in dioxane. Can lead to the formation of the amine hydrochloride salt, which is often a crystalline solid.[8] |
| Phosphoric acid (H₃PO₄) | Tetrahydrofuran (THF) / Water | A milder and more environmentally benign option.[4] |
| Lewis Acids (e.g., ZnBr₂, TMSI) | Dichloromethane (DCM) | Can offer selectivity in the presence of other acid-sensitive groups.[6] |
Experimental Protocol: General Procedure for TFA-Mediated Boc Deprotection
Objective: To deprotect a Boc-protected amine using trifluoroacetic acid.
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add TFA to the stirred solution. A common ratio is 1:1 TFA:DCM, but this can be adjusted based on the substrate's sensitivity.[9]
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete, as monitored by TLC or LC-MS (typically 30 minutes to 2 hours). Evolution of gas (isobutene and CO₂) is often observed.[2][3]
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[8]
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid and liberate the free amine.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
-
Further purification can be performed by chromatography or crystallization if necessary.
Self-Validating System and Trustworthiness:
-
Monitoring is key: The progress of both protection and deprotection should be rigorously monitored to avoid side reactions or incomplete conversion.
-
Scavengers for Cationic Side Reactions: The tert-butyl cation generated during deprotection can be trapped by nucleophilic residues within the substrate (e.g., tryptophan or methionine side chains in peptides).[3] The addition of scavengers such as anisole, thioanisole, or triethylsilane is a field-proven strategy to mitigate these unwanted alkylation side reactions.
Orthogonal Protection Strategies: The Boc Group in Concert
The true power of the Boc group is often realized in the context of orthogonal protection strategies, where multiple protecting groups with distinct lability profiles are employed to selectively unmask different functional groups within the same molecule.[3] This approach is fundamental to the synthesis of complex molecules like peptides and oligosaccharides.[7]
Key Orthogonal Partners for the Boc Group:
-
Fmoc (9-Fluorenylmethyloxycarbonyl): This base-labile protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[3] Its removal with a mild base like piperidine leaves the acid-labile Boc group intact, allowing for the selective deprotection of either the N-terminus or side chains of amino acids.
-
Cbz (Carboxybenzyl) or Z: This group is cleaved by catalytic hydrogenation (e.g., H₂/Pd-C), a condition under which the Boc group is stable.[3] This orthogonality allows for a three-dimensional protection strategy in combination with Boc and Fmoc.
-
Alloc (Allyloxycarbonyl): Removed by palladium(0)-catalyzed allyl transfer, providing another orthogonal deprotection pathway.[3]
The Boc Group in Action: Applications in Total Synthesis and Drug Development
The strategic use of the Boc protecting group is a recurring theme in the synthesis of complex natural products and medicinally important compounds.
4.1. Case Study: The Total Synthesis of (+)-Saxitoxin
The total synthesis of the potent neurotoxin (+)-saxitoxin provides a compelling example of the Boc group's critical role in managing multiple nitrogen functionalities. In a concise synthesis reported by Looper and Bhonde, the journey begins with N-Boc-L-serine methyl ester.[10] Throughout the synthetic sequence, Boc groups are used to protect guanidinium precursors. In the final stages of the synthesis, the deprotection of the remaining Boc groups is achieved using a 1:1 mixture of TFA and CH₂Cl₂, cleanly yielding the target molecule.[9] This late-stage deprotection highlights the robustness of the Boc group throughout a multi-step synthesis and its clean removal to unveil the final complex structure.
4.2. Indispensable Tool in Drug Development
In the pharmaceutical industry, the Boc group is a workhorse for the synthesis of active pharmaceutical ingredients (APIs). Its reliability and well-understood reactivity profile are crucial for developing scalable and reproducible synthetic routes.
-
Peptide and Peptidomimetic Drugs: The Boc group was historically central to the development of solid-phase peptide synthesis and continues to be used in the solution-phase synthesis of peptide-based drugs. For instance, in the synthesis of insulin analogues, Boc protection plays a significant role in improving the purity and yield of intermediates.[11]
-
Small Molecule Synthesis: In the synthesis of complex small molecule drugs, the Boc group is used to mask amine functionalities to direct reactivity to other parts of the molecule. For example, in the synthesis of derivatives of the anticancer drug paclitaxel, Boc protection of amino groups prevents unwanted side reactions with other reactive functional groups.[11]
-
Antibiotic Modification: The modification of existing antibiotic scaffolds to combat drug resistance often involves the use of protecting groups. In the side-chain modification of penicillin drugs, the Boc group effectively shields the amino group, preventing undesired reactions and improving the quality of the final product.[11]
Visualizing the Workflow: Boc Protection and Deprotection Mechanisms
To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the mechanisms of Boc protection and deprotection.
Caption: Mechanism of Boc protection of a primary amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Conclusion: The Boc Group as an Enduring Asset
The tert-butyloxycarbonyl protecting group is far more than a mere synthetic convenience; it is a strategic tool that enables the construction of complex molecules with a high degree of control and predictability. Its well-defined stability and lability, coupled with its compatibility with a wide range of reaction conditions and its role in orthogonal protection schemes, solidify its position as an indispensable asset in the arsenal of the modern organic chemist. As the pursuit of novel therapeutics and complex natural products continues to push the boundaries of synthetic chemistry, the enduring utility of the Boc group is certain to persist, a silent sentinel guarding the path to molecular innovation.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
ResearchGate. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
-
Bhonde, V. R., & Looper, R. E. (2011). A stereocontrolled synthesis of (+)-saxitoxin. Journal of the American Chemical Society, 133(50), 20172–20174. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5545–5551. [Link]
-
The Royal Society of Chemistry. Experimental Procedure. [Link]
-
Reddit. Boc De-protection. [Link]
-
Labinsights. Benefits of Protecting Groups in Organic Synthesis. [Link]
-
Denmark Group. Total Synthesis of Saxitoxin. [Link]
-
ResearchGate. Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. [Link]
-
ChemRxiv. Scalable, Convergent Total Synthesis of (+)-Saxitoxin and Related Natural Products. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
PubMed. A stereocontrolled synthesis of (+)-saxitoxin. [Link]
-
ResearchGate. Synthesis of Saxitoxin and Its Derivatives. [Link]
-
University of Texas Southwestern Medical Center. Protecting Groups in Organic Synthesis. [Link]
-
Reddit. Boc De-protection. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. reddit.com [reddit.com]
- 9. A stereocontrolled synthesis of (+)-saxitoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stereocontrolled synthesis of (+)-saxitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
Abstract
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of Methyl 3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary focus of this document is the efficient esterification of its commercially available carboxylic acid precursor, 3-(tert-butoxycarbonylamino)tetrahydrofuran-3-carboxylic acid. We will delve into the rationale behind the chosen synthetic strategies, offering two robust protocols utilizing (trimethylsilyl)diazomethane and Steglich esterification conditions. This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying chemical principles to ensure successful and reproducible synthesis.
Introduction: The Significance of Substituted Tetrahydrofurans in Medicinal Chemistry
The tetrahydrofuran moiety is a privileged scaffold in a multitude of biologically active molecules and approved pharmaceuticals. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it an attractive component in the design of novel therapeutics. Specifically, α,α-disubstituted amino acids and their derivatives, such as the target molecule, are of great interest as they can induce conformational constraints in peptides, leading to enhanced metabolic stability and receptor affinity. Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate serves as a key intermediate for the introduction of this constrained cyclic amino acid into more complex molecular architectures.
Synthetic Strategy: Esterification of a Boc-Protected Amino Acid
The most direct and atom-economical approach to the synthesis of this compound is the esterification of the corresponding carboxylic acid, which is readily available from commercial sources. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group necessitates the use of mild reaction conditions to avoid its cleavage.[1] This guide will detail two highly effective and widely adopted methods for this transformation:
-
Method A: (Trimethylsilyl)diazomethane Esterification: This method offers a safe and highly efficient route to methyl esters. (Trimethylsilyl)diazomethane (TMS-diazomethane) is a commercially available and safer alternative to the highly toxic and explosive diazomethane.[2] The reaction proceeds under mild, neutral conditions, ensuring the integrity of the Boc-protecting group.[3]
-
Method B: Steglich Esterification using DCC and DMAP: The Steglich esterification is a classic and reliable method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[5]
The overall synthetic transformation is depicted in the following reaction scheme:
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Downstream Functionalization of the Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate Core
Introduction: The Strategic Value of a Constrained Scaffold
The Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate core is a highly valuable building block in modern medicinal chemistry and drug discovery. As a conformationally constrained α-amino acid analogue, it serves as a bioisostere for natural amino acids, enabling the exploration of chemical space with enhanced metabolic stability and defined spatial orientation of substituents. The tetrahydrofuran (THF) ring introduces a rigid scaffold that can improve binding affinity and selectivity for biological targets. This guide provides a detailed exploration of the primary downstream functionalization pathways accessible from this core, offering both the strategic rationale and field-tested protocols for researchers engaged in the synthesis of novel chemical entities.
The molecule presents three primary points for chemical modification:
-
The Methyl Ester: A versatile handle for conversion into a wide array of amides, or reduction to a primary alcohol.
-
The Boc-Protected Amine: A latent primary amine that can be unmasked for subsequent acylation, alkylation, or other N-functionalizations.
-
The Tetrahydrofuran Ring: While less commonly functionalized, it can be a site for more advanced modifications under specific conditions (not covered in this primary guide).
This document will focus on the most robust and widely applicable transformations at the ester and amine functionalities, providing a foundational toolkit for leveraging this scaffold in discovery programs.
Core Functionalization Pathways: An Overview
The strategic diversification of the this compound core can be visualized as a series of fundamental, high-yield transformations. Each pathway unlocks a distinct class of derivatives.
Caption: Key functionalization pathways from the core scaffold.
Pathway A: Amide Bond Formation via the Carboxylate Group
The conversion of the methyl ester to an amide bond is arguably the most common and powerful strategy for library development from this core. It allows for the introduction of a vast array of chemical functionalities through the coupling of diverse primary and secondary amines. The most reliable method involves a two-step sequence: saponification of the ester to the corresponding carboxylic acid, followed by a standard peptide-type coupling reaction.
Protocol 1: Saponification of this compound
Principle: This protocol utilizes lithium hydroxide (LiOH) for the basic hydrolysis of the methyl ester. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. The use of a THF/water co-solvent system ensures the solubility of both the organic substrate and the inorganic base.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, approx. 0.2 M concentration).
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up (Acidification): Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Product Isolation: Carefully acidify the aqueous solution to pH 3-4 using 1 M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid, which is often used in the next step without further purification.
Scientist's Note: It is crucial to avoid strong acidic conditions or prolonged exposure to acid during work-up to prevent premature cleavage of the acid-labile Boc protecting group.[1] Cooling the solution before acidification minimizes potential side reactions.
Protocol 2: Amide Coupling with Primary/Secondary Amines
Principle: This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent.[2] HATU activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is readily displaced by the amine nucleophile. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the generated acids and deprotonate the amine salt (if provided as such).
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: In an inert atmosphere (N₂ or Ar), dissolve the 3-(Boc-amino)tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) sequentially.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine to remove residual DMF, DIPEA, and unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Data Summary: Representative Amide Couplings
| Amine Partner | Coupling Time (h) | Yield (%) | Method |
| Benzylamine | 4 | 92 | Protocol 2 |
| Morpholine | 6 | 88 | Protocol 2 |
| L-Alanine methyl ester | 8 | 85 | Protocol 2 |
| Aniline | 12 | 75 | Protocol 2 |
Pathway B: Reduction of the Ester to a Primary Alcohol
Reduction of the methyl ester provides access to the versatile chiral amino alcohol, 3-(Boc-amino)-3-(hydroxymethyl)tetrahydrofuran. This intermediate can be further functionalized at the hydroxyl group (e.g., etherification, esterification) or used in reactions where the alcohol directs stereochemistry.
Principle: While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, borane tetrahydrofuran complex (BH₃-THF) is often preferred due to its high chemoselectivity.[3] Borane selectively reduces carboxylic acids and esters in the presence of many other functional groups, including the Boc-carbamate, which is stable to these conditions.[4][5]
Protocol 3: Selective Reduction with Borane-Tetrahydrofuran (BH₃-THF)
-
Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a 1.0 M solution of BH₃-THF in THF (2.0-3.0 eq) dropwise to the stirred solution over 15-20 minutes.
Scientist's Note: The addition of borane is exothermic and generates hydrogen gas. Slow, controlled addition at 0 °C is critical for safety and to prevent runaway reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of methanol (MeOH). Vigorous gas evolution will occur. Continue adding MeOH until the bubbling ceases.
-
Concentration: Remove the solvents under reduced pressure.
-
Purification: The crude residue can often be purified directly by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure alcohol product. A typical yield is 85-95%.
Pathway C: Deprotection of the Boc-Amine
Revealing the primary amine is a gateway to a multitude of subsequent functionalization reactions, including N-acylation, sulfonylation, and reductive amination.
Principle: The tert-butyloxycarbonyl (Boc) group is a classic acid-labile protecting group.[6] It is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation (which typically forms isobutylene) and subsequent decarboxylation of the resulting carbamic acid to yield the free amine as an ammonium salt.[1][7]
Protocol 4: Boc-Deprotection with Trifluoroacetic Acid (TFA)
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
Safety Note: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by LC-MS. CO₂ gas is evolved, so do not perform this reaction in a sealed vessel.[7]
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. It is good practice to co-evaporate the residue with a solvent like toluene or DCM (2-3x) to ensure all residual TFA is removed.
-
Product: The product is obtained as the stable TFA salt, which is often a viscous oil or a solid. This salt can be used directly in some subsequent reactions (e.g., acylation with an acid chloride in the presence of excess base) or neutralized to obtain the free amine.
-
(Optional) Neutralization: To obtain the free amine, dissolve the TFA salt in DCM and wash with a saturated aqueous NaHCO₃ solution or 1 M NaOH until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine. Note that the free amine may be less stable than its salt form.
Tandem Functionalization: A Case Study
The power of this scaffold lies in combining these fundamental protocols. A common sequence is Boc-deprotection followed by N-acylation to generate novel amide derivatives at the 3-amino position.
Protocol 5: Tandem Deprotection and N-Acylation
-
Step 1 - Deprotection: Follow Protocol 4 to generate the TFA salt of Methyl 3-aminotetrahydrofuran-3-carboxylate.
-
Step 2 - N-Acylation: a. Dissolve the crude TFA salt from the previous step (1.0 eq) in anhydrous DCM under an inert atmosphere. b. Add a tertiary amine base, such as triethylamine (TEA, 3.0 eq) or DIPEA (3.0 eq), and cool the mixture to 0 °C. The extra equivalents of base are needed to neutralize the TFA salt and the HCl generated during the reaction. c. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS. e. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate. f. Purify the final product by flash column chromatography.
References
- CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride.
-
WO/2008/080891 - PROCESS FOR THE SYNTHESIS OF DERIVATIVES OF 3-AMINO-TETRAHYDROFURAN-3-CARBOXYLIC ACID AND USE THEREOF AS MEDICAMENTS. WIPO Patentscope. [Link]
-
Goodreid, J. D., et al. (2014). Amidation Reactions From the Direct Coupling of Metal Carboxylate Salts With Amines. J Org Chem., 79(3), 943-54. [Link]
-
Brown, H. C., et al. (1979). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups. The Journal of Organic Chemistry, 44(15), 2422–2425. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. [Link]
-
Organic Chemistry Portal. Acid to Alcohol - Common Conditions. [Link]
-
Kaur, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833-23838. [Link]
Sources
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Strategic Deprotection of Boc-Protected Tetrahydrofuran Derivatives: Protocols and Mechanistic Insights
An Application Guide for Researchers
Abstract: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile removal. This guide provides a comprehensive overview of standard deprotection conditions, with a specific focus on substrates containing the tetrahydrofuran (THF) moiety. We delve into the underlying mechanisms, present field-tested protocols, address potential side reactions, and offer troubleshooting strategies to empower researchers in pharmaceutical and chemical development.
The Boc Group: A Strategic Asset in Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in multi-step organic synthesis.[1][2] Its popularity stems from its robust stability under a wide array of reaction conditions, including exposure to most nucleophiles and bases, while being readily removable under moderately acidic conditions.[3][4] This orthogonality makes it invaluable in complex synthetic routes, particularly in peptide synthesis and the development of nitrogen-containing heterocyclic compounds.[5][6]
The deprotection process is an acid-catalyzed hydrolysis of the carbamate.[1] The reaction is initiated by protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a transient carbamic acid, which swiftly decarboxylates to liberate the free amine and carbon dioxide.[2][7][8]
Mechanism of Acid-Catalyzed Boc Deprotection
The accepted mechanism proceeds through several key steps, ensuring a clean and efficient reaction under appropriate conditions.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][9]
-
Cleavage: This initial protonation weakens the tert-butyl-oxygen bond, facilitating its cleavage to form a highly stable tertiary carbocation (tert-butyl cation).[7][10]
-
Decarboxylation: The other product of the cleavage is an unstable carbamic acid intermediate, which spontaneously decomposes, releasing carbon dioxide gas and the desired free amine.[2][7]
-
Protonation of Amine: In the acidic medium, the newly liberated amine is typically protonated to form its corresponding ammonium salt.[9]
Caption: Acid-catalyzed Boc deprotection mechanism.
Application to Tetrahydrofuran Derivatives: Key Considerations
The tetrahydrofuran (THF) ring is a common scaffold in many biologically active molecules. As a cyclic ether, it is generally stable under many synthetic conditions. However, the ether oxygen can be protonated under strongly acidic conditions, which could potentially lead to ring-opening or other side reactions, especially at elevated temperatures.
Fortunately, the conditions required for Boc deprotection are typically mild enough to leave the THF moiety intact. The key is to select a reagent system that is sufficiently acidic to cleave the carbamate efficiently without being overly harsh. Standard protocols using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or Hydrochloric Acid (HCl) in 1,4-dioxane at or below room temperature are overwhelmingly compatible with THF-containing substrates.
The Challenge of the tert-Butyl Cation
A more pressing concern during the deprotection of complex substrates is the fate of the generated tert-butyl cation.[10] This electrophilic species can react with any nucleophilic sites present in the molecule, leading to unwanted byproducts.[4][10] Electron-rich aromatic rings, thiols, and even the product amine can be susceptible to tert-butylation.
Mitigation Strategy: Cation Scavengers To prevent these side reactions, a "scavenger" is often added to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the substrate or product. Their role is to trap the cation, rendering it harmless.
Common Scavengers:
-
Triethylsilane (TES): Reacts with the cation to form the volatile isobutane.
-
Thioanisole: An effective scavenger for protecting sulfur-containing residues and tryptophan.
-
Water: Can act as a scavenger, but its concentration must be carefully controlled to avoid unwanted hydrolysis of other functional groups.
-
Anisole: A common scavenger for protecting tyrosine residues in peptide synthesis.
Standard Deprotection Protocols
The choice of acid and solvent system is critical and depends on the overall acid sensitivity of the substrate.[3] For most THF derivatives, the following protocols are reliable starting points.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most common and robust method for Boc deprotection.[2] TFA is a strong acid that cleaves the Boc group rapidly at room temperature.[1]
Methodology:
-
Preparation: Dissolve the Boc-protected THF derivative (1.0 equiv.) in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for minimizing potential side reactions with highly sensitive substrates.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA). The volume of TFA can range from 20% to 50% (v/v) of the total solution volume. For a standard deprotection, a 20-25% TFA/DCM mixture is often sufficient.[11]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1–4 hours).
-
Work-up:
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude amine product as necessary, typically by column chromatography or recrystallization.
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
Using a solution of HCl in an organic solvent is another widely employed method.[9] Commercially available 4M HCl in 1,4-dioxane is a convenient reagent. This method is often preferred when TFA-labile groups are present or when isolation of the product as a hydrochloride salt is desired.
Methodology:
-
Preparation: Dissolve the Boc-protected THF derivative (1.0 equiv.) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is low. Otherwise, add the 4M HCl in 1,4-dioxane solution directly.
-
Addition of HCl: Add an excess of 4M HCl in 1,4-dioxane (typically 5–10 equivalents of HCl) to the substrate at 0 °C.
-
Reaction: Stir the mixture at room temperature. The deprotected amine hydrochloride salt often precipitates from the solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS (a small aliquot should be neutralized before injection). Reactions are typically complete within 1–3 hours.
-
Work-up:
-
If a precipitate has formed, it can be isolated by filtration, washed with cold diethyl ether or dioxane, and dried.
-
Alternatively, the solvent can be removed in vacuo. The resulting hydrochloride salt can often be used in the next step without further purification.
-
To obtain the free amine, the salt is dissolved in water or an organic solvent and neutralized with a base (e.g., NaHCO₃, Et₃N), followed by extraction.
-
-
Purification: Purify as needed.
Caption: General experimental workflow for Boc deprotection.
Summary of Conditions and Troubleshooting
| Reagent System | Typical Concentration | Solvent | Temperature | Typical Time | Key Considerations |
| TFA | 20-50% (v/v) | DCM | 0 °C to RT | 1-4 h | Highly effective but corrosive. Can cleave other acid-labile groups. |
| HCl | 4 M | 1,4-Dioxane | 0 °C to RT | 1-3 h | Product is isolated as the HCl salt. Often cleaner than TFA. |
| Aqueous H₃PO₄ | 85% | Aqueous | RT | 2-12 h | A milder, environmentally benign option for some substrates.[4] |
| Lewis Acids (e.g., ZnBr₂) | 1.5-3 equiv. | DCM | RT | 12-24 h | Useful for substrates with other acid-sensitive groups.[1][2] |
| Thermal | N/A | High-boiling solvent | >150 °C | Variable | Avoids acid entirely but requires high temperatures.[12][13] |
Troubleshooting Guide:
-
Incomplete Reaction: Increase the reaction time, temperature (cautiously, to max 40°C), or the concentration of the acid. Ensure reagents (especially solvents) are anhydrous, as water can slow the reaction.[11]
-
tert-Butylation Byproduct: Add a scavenger like triethylsilane (1.1-1.5 equiv.) to the reaction mixture before adding the acid.
-
Degradation of Substrate: The conditions are too harsh. Switch to a milder system. For example, if 50% TFA causes degradation, try 20% TFA at 0°C, or switch to 4M HCl in dioxane.
-
Difficulty in Isolation: If the product is a hydrochloride salt that is difficult to handle, convert it to the free amine via a basic wash before purification. If the free amine is highly water-soluble, consider salt formation and precipitation for isolation.
References
-
Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved January 24, 2026, from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 24, 2026, from [Link]
-
Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved January 24, 2026, from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved January 24, 2026, from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 24, 2026, from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. fiveable.me [fiveable.me]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: TFA Deprotection of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
This guide provides a comprehensive overview and a detailed step-by-step protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate using trifluoroacetic acid (TFA). This procedure is fundamental in synthetic organic chemistry, particularly in the path towards the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction and Scientific Context
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in modern organic synthesis. Its popularity stems from its ease of installation and, critically, its lability under acidic conditions, which allows for its selective removal in the presence of other functional groups.[1][2] The deprotection is typically accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid.[3]
This protocol focuses on the TFA-mediated deprotection of this compound, a key intermediate in the synthesis of various substituted tetrahydrofuran derivatives. The resulting primary amine is a versatile building block for further chemical elaboration. Understanding the nuances of this reaction, from its mechanism to potential side reactions and proper workup procedures, is crucial for achieving high yields and purity.
Reaction Scheme and Mechanism
Overall Transformation
The reaction involves the acid-catalyzed cleavage of the carbamate bond, releasing the free amine as its trifluoroacetate salt, along with carbon dioxide and isobutylene as byproducts.
Caption: General scheme for the TFA deprotection.
Mechanistic Rationale
The deprotection proceeds via a specific, well-understood E1 elimination pathway. The causality behind this choice of reagent and conditions lies in the stability of the carbocation intermediate formed.
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[4]
-
Carbocation Formation: This protonation weakens the carbonyl-oxygen bond, leading to the departure of the stable tert-butyl carbocation and the formation of an unstable carbamic acid intermediate.[4]
-
Decarboxylation: The carbamic acid rapidly decarboxylates, releasing carbon dioxide gas.[4]
-
Amine Salt Formation: The resulting free amine is immediately protonated by the excess TFA in the reaction medium to form the stable trifluoroacetate salt.[4]
The tert-butyl cation generated can be quenched by a nucleophilic scavenger, or it may deprotonate to form isobutylene gas.[4] It is crucial to perform this reaction in an open or well-vented system to allow for the safe release of the gaseous byproducts (CO2 and isobutylene).[4]
Caption: Mechanism of TFA-mediated Boc deprotection.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product integrity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% Purity | Sigma-Aldrich | The starting material (SM). |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Fisher Scientific | Highly corrosive. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | VWR | Solvent for the reaction. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | - | For neutralization. |
| Brine (Saturated NaCl Solution) | ACS Grade | - | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying the organic layer. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope | For NMR analysis. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel (optional, for larger scale)
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
NMR Spectrometer and Mass Spectrometer for analysis
Step-by-Step Methodology
Caption: Experimental workflow for TFA deprotection.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, add trifluoroacetic acid (10-20 eq) dropwise. A common ratio is a 1:1 mixture of DCM:TFA by volume.[5]
-
Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting material spot/peak is no longer visible.
-
Work-up (Isolation of TFA Salt): For isolating the TFA salt, concentrate the reaction mixture under reduced pressure. The resulting residue can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA.[6]
-
Work-up (Isolation of Free Amine):
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[7]
-
Cool the residue in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is basic (pH 8-9). Caution: This is an exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL for a small-scale reaction).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[5][7]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 3-aminotetrahydrofuran-3-carboxylate.
-
-
Purification and Characterization: The crude product is often pure enough for subsequent steps. If further purification is needed, flash column chromatography on silica gel can be employed. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Expert Recommendation |
| Incomplete Reaction | Insufficient TFA or reaction time. | Add more equivalents of TFA or increase the reaction time. Gentle warming (to ~40°C) can also be considered if the substrate is stable. |
| Ester Hydrolysis | Presence of water during work-up, especially under prolonged basic conditions. | Minimize the time the compound is in contact with the basic aqueous solution during neutralization. Ensure the work-up is performed promptly. Using a weaker base like potassium carbonate can sometimes be beneficial. |
| Formation of t-butylated byproducts | The generated tert-butyl cation alkylates a nucleophilic site on the substrate or product. | This is less common with this specific substrate but can occur with electron-rich aromatic rings.[1] If this is observed, adding a scavenger like triethylsilane (TES) or thioanisole to the reaction mixture can trap the carbocation. |
| Product is an oil or difficult to handle | TFA salts are often oils or hygroscopic solids.[6] | To obtain a solid, consider converting the TFA salt to an HCl salt by dissolving the free amine in a solvent like ether or ethyl acetate and bubbling HCl gas through it or adding a solution of HCl in dioxane.[6] |
| Emulsion during basic work-up | The amine product may act as a surfactant. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Safety Precautions
Trifluoroacetic acid (TFA) is extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, and the respiratory tract. [8][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, acid-resistant gloves (butyl rubber or Viton are recommended), and a lab coat.[9][10]
-
Ventilation: All manipulations involving TFA must be performed inside a certified chemical fume hood to avoid inhalation of its corrosive vapors.[10]
-
Handling: Handle and open TFA containers with care. When neutralizing, add the base slowly and with cooling, as the acid-base reaction is highly exothermic.
-
Spill Response: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. For skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
References
- Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- ACS Green Chemistry Institute. BOC Deprotection. Wordpress.
- Fisher Scientific. Amine Protection / Deprotection.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Reddit. (2023). Boc De-protection : r/Chempros.
- Common Organic Chemistry. Boc Deprotection - TFA.
- The Royal Society of Chemistry. (2010).
- Carl ROTH.
- Fisher Scientific. (2025).
- Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
- New Jersey Department of Health. Hazard Summary: Trifluoroacetic Acid.
- Fisher Scientific.
- Sigma-Aldrich. (2025).
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
Application Note & Protocols: Navigating the Selective Deprotection of Boc-Protected Amines Under Mild Acidic Conditions
Introduction: The Ubiquity and Challenge of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides, natural products, and active pharmaceutical ingredients (APIs).[1][2] Its widespread use stems from its remarkable stability towards a broad range of chemical transformations, including catalytic hydrogenation, basic hydrolysis, and attack by various nucleophiles.[2][3] This stability allows for a robust and predictable "masking" of amine functionalities while other parts of a molecule are manipulated.
However, the very stability of the Boc group presents a critical challenge at the deprotection stage. Its removal necessitates acidic conditions, a requirement that can jeopardize the integrity of molecules adorned with other acid-sensitive functionalities.[2][4] Standard protocols, often employing strong acids like neat or concentrated trifluoroacetic acid (TFA), can lead to a cascade of undesired side reactions, cleaving other protecting groups (e.g., tert-butyl esters, silyl ethers) or degrading the core structure of the substrate.[2][5]
This guide is designed for researchers, scientists, and drug development professionals who encounter this common yet critical synthetic hurdle. It moves beyond a simple recitation of reagents to provide a deeper understanding of the mechanistic principles, a comparative analysis of field-proven mild acidic protocols, and detailed, actionable methodologies for achieving selective Boc deprotection on sensitive and complex substrates.
The Deprotection Mechanism: A Tale of a Cation
Understanding the causality behind Boc cleavage is paramount to designing a selective deprotection strategy. The process is a classic acid-catalyzed elimination reaction.[6][7]
-
Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by an acid (H-A). This step activates the group for cleavage.[7]
-
Heterolysis & Cation Formation: The protonated intermediate undergoes heterolytic cleavage of the tert-butyl-oxygen bond. This is the rate-determining step and results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[7][8]
-
Decarboxylation: The carbamic acid rapidly fragments, releasing the free amine and gaseous carbon dioxide (CO₂).[6][7]
This mechanism highlights a critical vulnerability: the generation of the electrophilic tert-butyl cation.[8] This cation can indiscriminately alkylate any nucleophilic sites on the substrate or product, such as thiols, guanidines, or electron-rich aromatic rings, leading to unwanted byproducts.[8] To mitigate this, "scavengers" like anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the cation.[3][8]
Caption: Acid-catalyzed Boc cleavage proceeds via protonation, formation of a stable tert-butyl cation, and rapid decarboxylation.
Methodologies for Mild Boc Deprotection
The key to selectivity is to identify a set of conditions acidic enough to cleave the Boc group efficiently but gentle enough to leave other acid-labile functionalities intact. The choice of acid, solvent, concentration, and temperature are all critical levers.
Trifluoroacetic Acid (TFA) in a Diluted Regime
While often considered a "sledgehammer," a diluted solution of TFA in an inert solvent like dichloromethane (DCM) is a highly effective and tunable starting point.
-
Causality: TFA is a strong organic acid that efficiently protonates the Boc group.[6][7] Dilution in DCM moderates the overall acidity, slowing the rate of deprotection for both the Boc group and other sensitive moieties. By carefully controlling reaction time and temperature (often starting at 0 °C), a kinetic window for selective Boc removal can often be found.[4]
-
Best For: Substrates where other acid-labile groups are significantly less sensitive than the Boc group. It is a workhorse method that should be optimized first.
-
Protocol:
-
Dissolve the Boc-protected substrate in dry dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add a pre-prepared solution of 10-20% (v/v) TFA in DCM. The total volume of the TFA solution should provide 5-10 equivalents of TFA relative to the substrate.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 15-30 minutes.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Hydrochloric Acid (HCl) in Anhydrous Organic Solvents
Commercially available solutions of HCl in anhydrous solvents like 1,4-dioxane or ethyl acetate offer a potent and often cleaner alternative to TFA.
-
Causality: Anhydrous HCl provides the necessary protons for cleavage without introducing water, which can facilitate hydrolysis of other functional groups like esters.[4] 4M HCl in dioxane is a standard reagent that often provides rapid and complete deprotection at room temperature.[2][4]
-
Best For: Substrates sensitive to the specific properties of TFA or those requiring strictly anhydrous conditions. It is particularly effective for generating the hydrochloride salt of the product amine, which can aid in purification by precipitation.
-
Protocol:
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent (e.g., DCM, methanol) if needed, or directly in the HCl solution if solubility permits.
-
To the stirred solution at room temperature (or 0 °C for highly sensitive substrates), add a solution of 4M HCl in 1,4-dioxane (typically 10-20 equivalents).
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
If the product hydrochloride salt precipitates, it can be isolated by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.
-
Alternatively, if the product remains in solution, the solvent and excess HCl can be removed by rotary evaporation (co-evaporating with a solvent like toluene can help remove the last traces of HCl) to yield the crude hydrochloride salt.
-
Formic Acid: The Gentle Organic Acid
For exceptionally delicate substrates, neat formic acid represents one of the mildest options available.
-
Causality: As a weaker carboxylic acid compared to TFA, formic acid provides a much lower concentration of protons, leading to a significantly slower and more controlled deprotection.[9] Its mildness is its primary advantage, but this can come at the cost of longer reaction times or incomplete conversion. A potential side reaction is N-formylation of the newly liberated amine.[9]
-
Best For: Molecules containing highly acid-labile groups where stronger acids cause immediate decomposition.
-
Protocol:
-
Dissolve the Boc-protected substrate directly in 88-98% formic acid at room temperature.
-
Stir the solution and monitor the reaction progress closely. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, carefully remove the formic acid under high vacuum using a rotary evaporator (a base trap is recommended).
-
The residue can then be dissolved in an appropriate solvent and subjected to a standard aqueous workup with a mild base (e.g., NaHCO₃) to neutralize any remaining acid and liberate the free amine.
-
Solid-Supported Acids: Clean and Recyclable
Heterogeneous acid catalysts like montmorillonite K10 clay, acidic resins (e.g., Amberlyst-15), or even silica gel offer a fundamentally different approach with significant practical advantages.[2][10]
-
Causality: These materials possess acidic sites on their surface that catalyze the deprotection in a localized environment.[10] The key benefit is the simplified workup; the catalyst is simply filtered off, eliminating the need for an aqueous quench and extraction, which can be beneficial for water-soluble products. This approach is also highly amenable to continuous flow chemistry.[10]
-
Best For: Streamlining workup procedures, applications in flow synthesis, and situations where selective cleavage of aromatic N-Boc groups in the presence of aliphatic ones is desired (e.g., with Montmorillonite K10).[6]
-
Protocol (General):
-
To a solution of the Boc-protected substrate in a non-polar solvent (e.g., dichloromethane, toluene), add the solid acid catalyst (e.g., Montmorillonite K10, 50-100% by weight of the substrate).
-
Stir the suspension vigorously at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.
-
Monitor the reaction by taking small aliquots of the supernatant for TLC or LC-MS analysis.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the solid catalyst.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate in vacuo to obtain the crude product.
-
Comparative Overview of Mild Deprotection Methods
| Reagent/Conditions | Typical Concentration | Temp. (°C) | Approx. Time | Advantages | Disadvantages/Side Reactions |
| TFA / DCM | 10-50% (v/v) | 0 to RT | 0.5 - 4 h | Highly effective, tunable, volatile. | Corrosive, can cleave other acid-labile groups, t-Bu+ side reactions.[1][8] |
| HCl / Dioxane | 4 M | 0 to RT | 1 - 4 h | Anhydrous, clean, product precipitates as HCl salt. | Dioxane is a hazardous solvent, HCl is corrosive.[2][4] |
| Formic Acid | Neat (88-98%) | RT | 2 - 24 h | Very mild, suitable for highly sensitive substrates. | Slow reaction times, potential for N-formylation.[9] |
| Solid Acids | Catalytic/Stoichiometric | RT to 50 | 1 - 12 h | Simple filtration workup, recyclable, suitable for flow.[10] | Can require heating, catalyst activity may vary. |
| Aqueous H₃PO₄ | 85% aq. solution | RT to 60 | 2 - 16 h | Environmentally benign, convenient workup.[3] | Slower, may not be suitable for water-sensitive compounds. |
Experimental Workflow & Self-Validation
A successful deprotection protocol is a self-validating system. The workflow must include rigorous monitoring to ensure complete conversion of the starting material while minimizing the formation of byproducts.
Caption: A robust workflow includes careful reaction setup, diligent monitoring, and thorough purification and characterization.
Conclusion
The selective removal of a Boc protecting group in the presence of other acid-sensitive functionalities is a nuanced but achievable synthetic operation. Success hinges on moving away from default "harsh" conditions and embracing a more strategic, substrate-centric approach. By understanding the underlying mechanism and leveraging the diverse toolkit of mild acidic reagents—from diluted TFA and anhydrous HCl to formic acid and solid-supported catalysts—researchers can significantly enhance yields, simplify purifications, and accelerate the progress of their synthetic campaigns. The optimal conditions are not universal; they are discovered through careful consideration of the substrate's unique chemical landscape and validated through diligent reaction monitoring.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Proietti, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(5), 1480. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24419-24426. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
St. Jean, D. J., Jr., et al. (2019). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Catalysis Science & Technology, 9(18), 4975-4980. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Strategies to prevent tert-butylation side products during Boc deprotection
A Guide to Preventing tert-Butylation Side Products
Welcome to the technical support center for solving challenges related to the tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights to help you navigate one of the most common pitfalls in peptide synthesis and organic chemistry: the formation of tert-butylation side products during Boc deprotection. This resource is structured to offer both quick answers through our FAQ section and a deeper dive into troubleshooting and methodology.
Frequently Asked Questions (FAQs)
Q1: What is the origin of tert-butylation side products during Boc deprotection?
A: The formation of tert-butylation side products stems from the mechanism of acid-catalyzed Boc deprotection. The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This is followed by the cleavage of the carbon-oxygen bond, which releases the free amine, carbon dioxide, and a highly stable tert-butyl cation (t-Bu⁺) intermediate.[1][2][3] This carbocation is a potent electrophile and can react with any nucleophilic species present in the reaction mixture, leading to unwanted alkylation of your target molecule.[1][4]
Q2: Which amino acid residues are most susceptible to tert-butylation?
A: Amino acids with nucleophilic side chains are particularly prone to alkylation by the tert-butyl cation.[1] These include:
-
Tryptophan (Trp): The indole ring is highly electron-rich and readily undergoes electrophilic substitution.[5][6]
-
Methionine (Met): The sulfur atom in the thioether side chain is a soft nucleophile that can be alkylated to form a sulfonium ion.[5][7]
-
Tyrosine (Tyr): The electron-rich phenol ring can be alkylated, primarily at the ortho position to the hydroxyl group.[6][]
-
Cysteine (Cys): The thiol group is a strong nucleophile and can be S-alkylated.[9]
Q3: What are "scavengers" and how do they prevent tert-butylation?
A: Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the electrophilic tert-butyl cation before it can react with your peptide or molecule of interest.[4][7] By reacting with the t-Bu⁺, scavengers effectively neutralize it, thus preventing the formation of tert-butylation side products.
Q4: Can I just use a weaker acid to avoid this side reaction?
A: While using a weaker acid or more dilute conditions might seem like a straightforward solution, it often leads to incomplete or significantly slower deprotection, which can introduce other complications.[10] The key is to use an effective acid concentration for efficient deprotection while managing the resulting carbocation with appropriate scavengers.
Troubleshooting Guide: Strategies to Mitigate tert-Butylation
This section provides a more detailed exploration of the mechanisms at play and practical, step-by-step protocols to help you overcome challenges with tert-butylation.
Understanding the Mechanism: A Visual Guide
The acid-catalyzed deprotection of a Boc-protected amine follows a well-established pathway. The critical step leading to side product formation is the generation of the tert-butyl cation.
Caption: Competing pathways for the tert-butyl cation.
Selecting the Right Scavenger
The choice of scavenger is critical and depends on the specific nucleophilic residues present in your molecule.
| Scavenger | Target Residue(s) | Recommended Concentration (v/v) | Mechanism of Action |
| Triisopropylsilane (TIS) | Trp, Tyr, general carbocation scavenger | 2.5 - 5% | Reduces the carbocation via hydride transfer. |
| Water (H₂O) | General purpose | 2.5 - 5% | Traps the carbocation to form tert-butanol. |
| Thioanisole | Trp, Met, Tyr | 2.5 - 5% | Acts as a soft nucleophile to trap the carbocation. Can also suppress side reactions with sulfonyl protecting groups. [11] |
| 1,2-Ethanedithiol (EDT) | Trp, Met | 2.5% | A potent thiol-based scavenger. |
| Phenol | Tyr | 5% | Competes with the tyrosine side chain for alkylation. |
Experimental Protocols
Here are detailed protocols for Boc deprotection using a standard scavenger cocktail.
Protocol 1: Standard TFA Cleavage with a Scavenger Cocktail
This protocol is suitable for most peptides, including those with sensitive residues.
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Prepare the Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. For example, to prepare 10 mL of the cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water.
-
Dissolve the Substrate: Dissolve the Boc-protected compound in a minimal amount of DCM.
-
Initiate Deprotection: Add the cleavage cocktail to the dissolved substrate. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Reaction Time: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the product under vacuum.
-
Protocol 2: Alternative Deprotection with HCl in Dioxane
For substrates that are sensitive to TFA, a solution of HCl in an organic solvent can be a milder alternative.
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane
-
1,4-Dioxane (anhydrous)
Procedure:
-
Dissolve the Substrate: Dissolve the Boc-protected compound in anhydrous 1,4-dioxane.
-
Add HCl Solution: Add the 4M HCl in dioxane solution to the substrate. The number of equivalents of HCl will need to be optimized, but a 10-fold excess is a good starting point.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Work-up:
-
Remove the solvent and excess HCl under reduced pressure.
-
The product is often obtained as the hydrochloride salt, which can be used directly or neutralized in a subsequent step.
-
Advanced Strategies: When Standard Protocols Fail
In some challenging cases, even with scavengers, tert-butylation can persist. Here are some alternative approaches:
-
Thermal Deprotection: For some substrates, heating in a high-boiling solvent like toluene or xylene can effect Boc deprotection without the generation of a free carbocation. However, this method is not suitable for heat-sensitive molecules.
-
Lewis Acid-Mediated Deprotection: Lewis acids such as AlCl₃ can facilitate Boc cleavage under milder conditions, potentially reducing side reactions. [4]* Alternative Protecting Groups: If tert-butylation remains a persistent issue, consider using an alternative amine protecting group that is cleaved under different conditions, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.
By understanding the underlying chemistry and employing the appropriate strategies, you can effectively prevent the formation of tert-butylation side products and ensure the successful synthesis of your target molecules.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23841–23848. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
- Fields, G. B. (1997). Solid-Phase Peptide Synthesis. Academic Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. total-synthesis.com [total-synthesis.com]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. BOC Protection and Deprotection [bzchemicals.com]
Technical Support Center: Catalyst Loading Optimization for Asymmetric Synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral building blocks. Here, we move beyond simple protocols to address the nuanced challenge of optimizing catalyst loading—a critical parameter that dictates reaction efficiency, economic viability, and overall success.
The "Why": Understanding the Central Role of Catalyst Loading
In catalytic asymmetric synthesis, the goal is not merely to produce the desired molecule but to do so with high enantioselectivity, in high yield, and with practical efficiency.[1] The amount of catalyst used, or "catalyst loading," is a pivotal variable. Too little, and the reaction may be sluggish or fail to reach completion. Too much, and you increase costs, complicate purification, and may even introduce unforeseen side reactions.
The optimization process is a balancing act between reaction kinetics and catalyst stability. An ideal catalyst system exhibits a high turnover number (TON), meaning one catalyst molecule can generate many product molecules, and a high turnover frequency (TOF), indicating a fast reaction rate. The principles of experimental design are crucial for efficiently navigating the multi-variable landscape of catalyst optimization.[2] Our objective is to find the "sweet spot"—the minimum catalyst loading that achieves the desired yield and enantiomeric excess (ee%) within a practical timeframe. This guide will provide the troubleshooting frameworks and experimental designs to achieve that goal.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction yield is very low or non-existent, even after running for an extended period. What's going wrong?
A1: Low or no conversion is a common initial hurdle. The cause often lies in one of four areas: catalyst activity, reaction conditions, substrate quality, or insufficient catalyst loading.
-
Causality: The catalytic cycle for an asymmetric amination involves multiple steps, including substrate coordination, C-H activation or nucleophilic attack, and product release.[3] A failure at any step will halt the reaction. Low catalyst concentration can result in a reaction rate that is too slow to be practical.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Are you using a pre-catalyst that requires in-situ activation? Ensure activation conditions are met. If using an air- or moisture-sensitive catalyst, confirm that it was handled under strictly inert conditions (e.g., in a glovebox).
-
Screen Reaction Parameters: Before increasing catalyst loading, ensure other parameters are optimal. Temperature can be critical; some catalysts require heating to achieve a sufficient rate, while others provide better selectivity at lower temperatures. Solvent choice can also dramatically impact solubility and catalyst performance.[4]
-
Assess Reagent Purity: The starting material, methyl tetrahydrofuran-3-carboxylate, or the aminating agent may contain impurities that act as catalyst poisons (e.g., water, sulfur compounds, or coordinating species). Purify all reagents before use.
-
Perform a Loading Screen: If the above are confirmed to be correct, incrementally increase the catalyst loading. A systematic screen (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%) will quickly establish the relationship between loading and yield.
-
Q2: I'm getting a good yield, but the enantioselectivity (ee%) is poor. Why is this happening?
A2: Poor stereocontrol indicates that the non-catalyzed or "background" reaction is competing with the desired asymmetric pathway, or that the catalyst's chiral environment is compromised.
-
Causality: Enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers.[2] A compromised catalyst or suboptimal conditions can lower this energy barrier, leading to a more racemic product.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: In many cases, running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states. This may require a longer reaction time or a slight increase in catalyst loading to compensate for the slower rate.
-
Re-evaluate Catalyst Loading: Counterintuitively, both excessively high and low catalyst loadings can sometimes lead to lower ee%. At very high loadings, aggregation of the catalyst can occur, creating less selective catalytic species. At very low loadings, the catalyzed reaction may be so slow that the uncatalyzed background reaction becomes significant. A loading optimization study is essential.
-
Check Ligand Purity and Integrity: The chiral ligand is the source of stereocontrol. Ensure it is enantiomerically pure and has not degraded during storage or reaction setup.
-
Screen Different Ligands: The structure of the tetrahydrofuran substrate may require a specific ligand architecture for effective chiral recognition. If one ligand provides poor results, screening a small library of related ligands (e.g., with different steric or electronic properties) is a standard approach in asymmetric catalysis.[1]
-
Q3: The reaction starts well but stalls before reaching full conversion. What should I investigate?
A3: A stalling reaction is a classic sign of catalyst deactivation or product inhibition.
-
Causality: The catalyst can be deactivated through poisoning by impurities, degradation under the reaction conditions, or formation of an inactive species. Alternatively, the product itself, this compound, may coordinate strongly to the catalyst's active site, preventing further substrate turnover—a phenomenon known as product inhibition.
-
Troubleshooting Steps:
-
Investigate Catalyst Stability: Take aliquots from the reaction at various time points and analyze them. A non-linear reaction progress curve is indicative of deactivation. Consider if any reagents or byproducts could be degrading the catalyst.
-
Rule out Impurities: As mentioned in Q1, rigorously purify all reagents and solvents to remove potential catalyst poisons.
-
Test for Product Inhibition: Run a reaction and, once it has reached partial conversion, add a fresh batch of catalyst. If the reaction restarts, it suggests the initial catalyst charge was deactivated. If it remains stalled, product inhibition is a strong possibility. In cases of product inhibition, it may be necessary to run the reaction at a lower substrate concentration.
-
Consider a More Robust Catalyst: If deactivation is unavoidable, you may need to switch to a more stable catalyst system, even if it requires a higher initial loading. Recent developments in ligand design often focus on creating more robust catalysts for challenging transformations.[5]
-
Frequently Asked Questions (FAQs)
Q: What is a typical starting catalyst loading for a new asymmetric amination reaction?
A: For an initial screening experiment, a catalyst loading of 1-5 mol% is a common starting point. If the reaction is successful, subsequent optimization efforts should aim to reduce this significantly. For many modern, highly efficient catalytic systems, loadings of 0.1 mol% or even lower can be achieved on a large scale.[6]
Q: How do I properly perform the Boc-protection step, and can it interfere with the catalytic reaction?
A: The Boc (tert-butyloxycarbonyl) group is typically installed on an amine using di-tert-butyl dicarbonate (Boc₂O) with a base.[7][8] It is crucial that the Boc-protection of the aminating agent is complete before it is introduced into the catalytic reaction. Any remaining unprotected amine is a potent nucleophile and can interfere with the catalyst or lead to undesired side reactions. Common issues during Boc protection include incomplete reactions, which can be addressed by adjusting the stoichiometry of Boc₂O and the base.[9][10]
Q: What analytical methods are recommended for monitoring the reaction and determining the final yield and ee%?
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for tracking the consumption of the starting ester and the formation of the product.
-
Yield Determination: After purification (e.g., by column chromatography), the yield should be determined by isolating the product and calculating the mass percentage. For more precise measurements without isolation, Quantitative Nuclear Magnetic Resonance (qNMR) using an internal standard can be employed.
-
Enantiomeric Excess (ee%) Determination: Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Supercritical Fluid Chromatography (SFC) are the gold standards for determining ee%. A racemic sample of the product should first be synthesized and injected to confirm the separation of the two enantiomers.
Experimental Protocols & Data Visualization
Protocol: Catalyst Loading Optimization Workflow
This protocol outlines a systematic approach to identify the optimal catalyst loading.
1. Initial Catalyst Screening (Fixed High Loading):
-
Set up a series of small-scale reactions (e.g., 0.1 mmol scale) in parallel vials.
-
Use a fixed, relatively high catalyst loading (e.g., 2 mol%) for all reactions.
-
Screen key variables first: temperature (e.g., RT, 0 °C, 40 °C) and a small set of diverse chiral ligands.
-
Objective: Identify a promising ligand and temperature combination that provides good conversion and at least moderate enantioselectivity (>50% ee).
2. Catalyst Loading Optimization:
-
Using the best ligand and temperature identified in Step 1, set up a new series of parallel reactions.
-
Vary the catalyst loading systematically: e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.2 mol%, 0.1 mol%.
-
Ensure all other parameters (substrate concentration, solvent, reaction time) are kept constant.
-
Monitor each reaction to completion and analyze the final yield and ee%.
-
Objective: Determine the lowest catalyst loading that maintains high yield and enantioselectivity.
Data Presentation: Example of a Catalyst Loading Study
The results of the optimization study (Step 2) should be tabulated for clear analysis.
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | 2.0 | 8 | 95 | 98 |
| 2 | 1.0 | 12 | 96 | 98 |
| 3 | 0.5 | 24 | 94 | 97 |
| 4 | 0.2 | 48 | 85 | 97 |
| 5 | 0.1 | 48 | 70 | 96 |
Visualization: Catalyst Optimization Workflow
The logical flow of the optimization process can be visualized as follows:
Caption: A workflow diagram for systematic catalyst loading optimization.
References
-
ResearchGate. (2025). A new and facile synthesis of methyl 3-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-2-carboxylate. Available at: [Link]
-
Koz, G., & Coskun, B. (n.d.). N-Boc-Amino Acid Mediated Morita-Baylis Hillman Reaction of Methylphenyl Glyoxylate. DergiPark. Available at: [Link]
-
Huang, T., et al. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. PubMed Central. Available at: [Link]
-
Al-Karmalawy, M. A., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. Available at: [Link]
- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
Li, H., Chen, X., & Kramer, S. (2023). Recent developments for intermolecular enantioselective amination of non-acidic C(sp3)–H bonds. Chemical Science (RSC Publishing). DOI:10.1039/D3SC04643E. Available at: [Link]
-
Vetticatt, M. J. (n.d.). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. NIH. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (2025). Catalytic Asymmetric Direct α-Amination Reactions of 2Keto Esters: A Simple Synthetic Approach to Optically Active syn -β-Amino-α-hydroxy Esters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]
-
Collet, F., et al. (n.d.). Catalytic C-H amination: the stereoselectivity issue. PubMed. Available at: [Link]
-
Abellán, V., et al. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. Available at: [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Available at: [Link]
-
Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Hirschi, J. S., et al. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Journal of the American Chemical Society. Available at: [Link]
-
Gong, L. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Macmillan Group - Princeton University. (2013). Simple Catalytic Mechanism for the Direct Coupling of α‑Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Available at: [Link]
-
Arkat USA. (n.d.). Asymmetric amination of cyclic β-keto esters catalyzed by amine-thiourea bearing multiple hydrogen bonding. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
-
Li, H., et al. (2023). Recent developments for intermolecular enantioselective amination of non-acidic C(sp3)–H bonds. Chemical Science. Available at: [Link]
-
Maruoka, K., et al. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chem. Commun. Available at: [Link]
-
Liu, Z., et al. (2024). Machine learning-assisted amidase-catalytic enantioselectivity prediction and rational design of variants for improving enantioselectivity. PMC - PubMed Central. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic C-H amination: the stereoselectivity issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Recent developments for intermolecular enantioselective amination of non-acidic C(sp3)–H bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments for intermolecular enantioselective amination of non-acidic C(sp 3 )–H bonds - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04643E [pubs.rsc.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Identifying and removing impurities from Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
Welcome to the Technical Support Center for Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure scientific integrity and practical utility.
Guide Structure & Philosophy
This guide is structured as an interactive troubleshooting resource. We have moved away from a rigid, linear format in favor of a question-and-answer-based approach that directly addresses the specific issues you are likely to encounter. Our goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work. Every protocol and recommendation is designed to be self-validating, promoting robust and reproducible results.
Section 1: Synthesis-Related Impurities & Side Reactions
The purity of your final product is intrinsically linked to the synthetic route employed. Here, we address common impurities that can arise during the synthesis of the core scaffold and subsequent protection and esterification steps.
Frequently Asked Questions (FAQs)
Q1: I am synthesizing 3-aminotetrahydrofuran-3-carboxylic acid as a precursor. What are the likely impurities I should be aware of from this initial step?
A1: The impurity profile of your 3-aminotetrahydrofuran-3-carboxylic acid precursor will largely depend on your chosen synthetic route. For instance, if you are employing a multi-step synthesis starting from L-aspartic acid, potential impurities could include starting materials from incomplete reactions, diastereomers if stereocontrol is lost, and by-products from cyclization or reduction steps.[1] A route starting from furan or other precursors would have its own unique set of potential contaminants.[2] It is crucial to fully characterize this precursor before proceeding to the Boc-protection and esterification steps.
Q2: During the Boc-protection of my 3-aminotetrahydrofuran-3-carboxylic acid, I am observing multiple spots on my TLC plate. What could these be?
A2: The formation of multiple products during Boc protection is a common issue. Besides your desired product, you may be observing:
-
Unreacted Starting Material: The reaction may not have gone to completion.
-
Di-Boc Species: Although less common with amino acids, over-protection is a possibility under certain conditions.
-
Side Products from the Boc-anhydride: Di-tert-butyl carbonate ((Boc)₂O) can decompose, especially in the presence of moisture or strong bases, to form tert-butanol and carbon dioxide. The tert-butyl cation generated during the reaction can also lead to t-butylation of other nucleophilic sites on your molecule, though this is less likely for this specific substrate.[3]
-
Oligomers: If the carboxyl group is not appropriately managed, you could form di- or tri-peptides.[3]
Q3: I am concerned about the stability of the methyl ester during my purification process. What conditions should I avoid?
A3: Methyl esters are susceptible to hydrolysis under both acidic and, more significantly, basic conditions.[4] To avoid the formation of the corresponding carboxylic acid impurity, it is critical to:
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium hydroxide in your workup or purification steps. If a basic wash is necessary, use a mild base like sodium bicarbonate and minimize contact time.
-
Use Anhydrous Solvents: The presence of water can facilitate hydrolysis, especially at elevated temperatures or non-neutral pH.
-
Be Mindful of Chromatography Conditions: If using silica gel chromatography, be aware that standard silica can be slightly acidic. While generally acceptable, prolonged exposure could potentially affect acid-labile groups like the Boc protecting group. Neutralized silica gel can be used if acid sensitivity is a major concern.
Q4: My final product shows a minor peak in the chiral HPLC analysis. What could be the cause of this enantiomeric impurity?
A4: The presence of the undesired enantiomer is a critical issue for chiral molecules. Racemization can occur at the C3 position under several circumstances:
-
Harsh Reaction Conditions: Exposure to strong acids or bases, or elevated temperatures during synthesis or purification, can lead to epimerization.[5]
-
During Coupling Reactions: If the carboxylic acid is activated for subsequent reactions (e.g., amide bond formation), there is a risk of racemization.[4]
-
Pre-existing Impurity: The enantiomeric impurity may have been present in your starting materials. It is essential to assess the enantiomeric purity of your 3-aminotetrahydrofuran-3-carboxylic acid precursor.
Section 2: Troubleshooting Purification
Effective purification is key to obtaining high-purity this compound. This section provides guidance on overcoming common purification hurdles.
Troubleshooting Guide: Column Chromatography
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and a Close-Running Impurity | - Inappropriate solvent system (polarity too high or too low).- Co-elution of structurally similar impurities. | - Optimize Solvent System: Perform a systematic gradient optimization. A shallower gradient can improve resolution.- Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., diol, cyano). |
| Product Degradation on the Column | - The Boc group is acid-labile and may be degrading on the acidic silica gel.- The methyl ester could be hydrolyzing if the silica gel has adsorbed water. | - Use Neutralized Silica Gel: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent and then re-equilibrate with the eluent.- Ensure Anhydrous Conditions: Use dry solvents and pack the column in a low-humidity environment. |
| Streaking or Tailing of the Product Band | - Overloading the column.- The compound may have poor solubility in the chosen eluent.- Strong interaction with the stationary phase. | - Reduce the Amount of Sample Loaded. - Modify the Eluent: Add a small amount of a more polar solvent (e.g., methanol) to the eluent to improve solubility and reduce tailing.- Consider a Different Stationary Phase. |
Section 3: Analytical Methods for Impurity Identification
Accurate identification of impurities is crucial for process optimization and quality control. This section outlines the key analytical techniques and provides guidance on their application.
Analytical Workflow for Impurity Profiling
Sources
Controlling diastereoselectivity in the synthesis of substituted tetrahydrofurans
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted tetrahydrofurans (THFs). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in their synthetic routes. Substituted THF motifs are central to a vast array of natural products and pharmaceuticals, making the precise control of their stereochemistry a critical challenge.[1][2]
This guide moves beyond simple protocols to explain the underlying principles governing diastereoselectivity. We will address common experimental challenges in a practical, question-and-answer format, providing not only solutions but also the mechanistic reasoning to help you make informed decisions in your own projects.
Section 1: Frequently Asked Questions - Core Principles
This section addresses fundamental questions about the factors that govern the stereochemical outcome of THF-forming cyclization reactions.
Q1: What are the primary factors that influence diastereoselectivity in tetrahydrofuran synthesis?
A: Diastereoselectivity in THF synthesis is primarily governed by the interplay of steric and stereoelectronic effects within the transition state of the ring-closing reaction.[3][4] The key is to understand which conformation the acyclic precursor adopts just before cyclization. The main factors are:
-
Substrate Control: The existing stereocenters in the starting material often dictate the facial bias of the cyclization. The molecule will preferentially adopt a transition state that minimizes steric clashes (A-strain, gauche interactions) between substituents.
-
Reagent Control: External reagents, particularly Lewis acids, can coordinate to heteroatoms (like oxygen) in the substrate. This coordination can alter the conformational preference of the starting material, effectively overriding the inherent substrate bias and even reversing the diastereoselectivity.[5]
-
Reaction Mechanism: The specific mechanism of the cyclization (e.g., SN2, radical, oxidative addition, pericyclic) defines the geometry of the transition state and, consequently, the stereochemical outcome. For instance, intramolecular SN2 reactions proceed via a backside attack, which imposes strict geometric constraints.[1]
-
Reaction Conditions: Temperature, solvent, and concentration can all influence the energy difference between competing transition states. Lower temperatures often lead to higher selectivity by favoring the pathway with the lowest activation energy.
Q2: My target is a 2,5-disubstituted THF. How do I decide between a strategy that favors the cis isomer versus the trans isomer?
A: The choice depends on manipulating the transition state. Generally, cyclization reactions proceed through chair-like transition states where substituents prefer to occupy pseudo-equatorial positions to minimize steric hindrance.
-
To favor the trans isomer: This is often the thermodynamically preferred product. Strategies that allow for equilibration or are run under thermodynamic control tend to yield the trans product, where bulky groups at the 2- and 5-positions are on opposite faces of the ring. Radical cyclizations, in the absence of controlling agents, often yield the trans isomer as the major product.[5]
-
To favor the cis isomer: Achieving the cis product often requires kinetic control or a specific mechanistic pathway.
-
Lewis Acid Coordination: A chelating Lewis acid can bind to the hydroxyl group and another heteroatom in the precursor, creating a rigid cyclic transition state that forces a cis arrangement.[5]
-
Hydrogen Bonding: Intramolecular hydrogen bonding can enforce conformational constraints that favor the formation of a specific diastereomer.[6][7]
-
Directed Reactions: Using directing groups on the substrate can steer the reaction towards the kinetic, cis product.
-
The diagram below illustrates the fundamental concept of competing transition states that lead to different diastereomers. The relative energy of these transition states determines the product ratio.
Caption: Competing reaction pathways from an acyclic precursor.
Section 2: Troubleshooting Guides - Common Experimental Issues
Problem 1: Poor Diastereomeric Ratio (d.r.) - "My reaction yields a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?"
This is a common issue indicating that the energy difference between the competing transition states is minimal under your current conditions.
Troubleshooting Workflow:
Caption: Systematic workflow for optimizing diastereoselectivity.
Detailed Analysis & Solutions:
-
Lower the Temperature: This is the first and simplest variable to adjust. Reducing the temperature (e.g., from room temperature to 0 °C, -40 °C, or -78 °C) will amplify small energy differences between transition states, favoring the lower-energy pathway. This is a cornerstone of achieving kinetic control.
-
Solvent Effects: The solvent can influence transition state stability. Non-polar solvents may favor conformations stabilized by intramolecular hydrogen bonding, whereas polar, coordinating solvents can disrupt such interactions. Experiment with a range of solvents (e.g., hexanes, toluene, dichloromethane, THF, acetonitrile).
-
Lewis Acid Additives: Lewis acids are powerful tools for controlling diastereoselectivity.[5] They coordinate to oxygen atoms, acting as steric and electronic modifiers.
-
Mechanism: A Lewis acid can pre-organize the acyclic precursor into a rigid conformation prior to cyclization.
-
Example: In radical cyclizations for 2,4-disubstituted THFs, the unperturbed reaction often yields the trans isomer. However, adding trialkylaluminum Lewis acids can reverse this selectivity to favor the cis product.[5]
-
Screening: It is essential to screen a panel of Lewis acids (e.g., MgBr₂·OEt₂, TiCl₄, SnCl₄, Et₃Al) and stoichiometries, as the optimal choice is substrate-dependent.
-
-
Substrate Modification: If reaction conditions fail, modify the substrate. Increasing the steric bulk of a protecting group (e.g., changing a methyl ether to a bulky silyl ether like TBDPS) can create a stronger steric bias, forcing the reaction through a single, less-hindered transition state.
Problem 2: Unexpected Diastereomer - "My synthesis was predicted to yield the cis product, but I'm isolating the trans isomer as the major product. Why?"
This indicates that your assumed transition state model is incorrect or that an unanticipated factor is controlling the reaction.
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: Your reaction conditions may be allowing for equilibration to the more stable trans product. This can happen if the reaction is run at elevated temperatures for extended periods or if a minor impurity is catalyzing epimerization.
-
Solution: Re-run the reaction at a lower temperature and for a shorter duration. Quench the reaction promptly once the starting material is consumed. Analyze aliquots over time to see if the product ratio changes.
-
-
Failure of Chelation Control: If you are relying on a Lewis acid to form a chelated intermediate that leads to the cis product, that chelation may not be occurring.
-
Reason: The substrate may adopt a conformation where the two coordinating atoms are too far apart. Steric hindrance around one of the coordinating sites can also prevent binding.
-
Solution: Try a different Lewis acid with a longer or shorter metal-ligand bond length or a different coordination number. Ensure your substrate is rigorously anhydrous, as water can compete for Lewis acid coordination.
-
-
Stereoelectronic Effects: An often-overlooked factor is stereoelectronics. For example, in the reduction of an intermediate oxocarbenium ion, substituents that can donate electron density into the empty p-orbital of the cation will preferentially occupy a pseudo-axial position, which can influence the direction of nucleophilic attack.[4] This can lead to a product that appears sterically disfavored but is electronically stabilized.
Section 3: Protocols & Methodologies
Protocol A: Lewis Acid-Mediated Reversal of Diastereoselectivity in a Radical Cyclization
This protocol demonstrates how a Lewis acid can be used to switch the stereochemical outcome in the synthesis of a 2,4-disubstituted THF, based on the findings reported by Diva-Portal.org.[5]
Objective: To compare the diastereoselectivity of a standard radical cyclization with a Lewis acid-mediated variant.
| Reagent/Parameter | Condition 1: trans Selective | Condition 2: cis Selective |
| Substrate | 2-substituted 3-oxa-5-hexenyl radical precursor | 2-substituted 3-oxa-5-hexenyl radical precursor |
| Solvent | Toluene | Toluene |
| Lewis Acid | None | Triethylaluminum (Et₃Al), 3.0 eq. |
| Initiator | AIBN (cat.) | AIBN (cat.) |
| Radical Mediator | Bu₃SnH, 1.1 eq. | Bu₃SnH, 1.1 eq. |
| Temperature | 80 °C | 80 °C |
| Typical Outcome | trans isomer is major (d.r. ~3:1 to 5:1) | cis isomer is major |
Step-by-Step Procedure (Condition 2):
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Argon), add the radical precursor (1.0 eq.) dissolved in anhydrous toluene (to make a 0.05 M solution).
-
Lewis Acid Addition: Cool the solution to 0 °C. Slowly add triethylaluminum (3.0 eq., as a 1.0 M solution in hexanes) dropwise. Stir for 30 minutes at 0 °C.
-
Initiation: Add AIBN (0.1 eq.) and Bu₃SnH (1.1 eq.) via syringe.
-
Workup: After completion, cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous Rochelle's salt solution. Stir vigorously until the layers are clear.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio using ¹H NMR spectroscopy or GC.
Causality: In the absence of a Lewis acid, the transition state is governed by sterics, favoring a conformation that leads to the trans product. The triethylaluminum coordinates to the oxygen atom of the precursor, creating a more rigid, chelated transition state that forces the cyclization to proceed through a different conformation, ultimately yielding the cis product.[5]
References
-
Diva-Portal.org. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3,5‐trisubstituted tetrahydrofurans under batch.... Retrieved from [Link]
-
ChemistryViews. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,5-Dihydrofurans. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
ACS Publications. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. Retrieved from [Link]
-
ACS Publications. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Diastereoselectivity for the formation of THF and THP. Retrieved from [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis of Tetrahydrofurans via Mead Reductive Cyclization of Keto-β-Lactones Derived from the Tandem Mukaiyama Aldol Lactonization (TMAL) Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Polar Amino Esters
Welcome to the technical support center for the purification of polar amino esters. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with isolating these valuable compounds. Due to their zwitterionic potential and inherent polarity, amino esters demand a nuanced approach that goes beyond standard purification protocols.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causality behind experimental choices, empowering you to make informed decisions and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles faced during the purification of polar amino esters.
Q1: Why are polar amino esters so notoriously difficult to purify?
A: The difficulty stems from their bifunctional nature. Amino esters contain a basic amino group and an ester group. At or near neutral pH, the amino group can be protonated, giving the molecule a positive charge and high polarity. This zwitterionic character makes them highly soluble in polar solvents like water but poorly soluble in common organic solvents used for chromatography and extraction.[1][2] This behavior complicates many standard purification techniques which rely on predictable solubility and interaction profiles.
Q2: I've just finished my reaction. What is the very first purification technique I should attempt?
A: Start with a simple acid-base liquid-liquid extraction (LLE). This is the quickest method to perform an initial bulk purification and remove non-polar or neutral impurities. By manipulating the pH of the aqueous phase, you can control the protonation state of your amino ester and direct its partitioning between the aqueous and organic layers. For instance, washing your organic reaction mixture with an acidic aqueous solution (e.g., 1M HCl) will protonate the amino ester, pulling it into the aqueous phase while leaving unreacted starting materials and non-basic impurities behind in the organic layer. You can then recover your product by basifying the aqueous layer and extracting with an organic solvent.[3]
Q3: My amino ester is streaking badly or not moving from the baseline on a standard silica gel TLC plate. What does this mean and what should I do?
A: This is a classic sign of strong, undesirable interactions between your basic amino ester and the acidic silanol groups on the surface of the silica gel. This interaction leads to irreversible adsorption or significant tailing.[4][5]
-
Immediate Solution: Modify your mobile phase. Add a small amount of a basic modifier, such as 1-3% triethylamine (TEA) or ammonia in methanol, to your eluent system (e.g., Dichloromethane/Methanol). The modifier acts as a competing base, masking the acidic silanol sites and allowing your compound to elute properly.[5]
-
Alternative Strategy: Consider using a different stationary phase for TLC, such as alumina (neutral or basic) or reversed-phase (C18) plates, to see if you can achieve better chromatographic behavior.
Q4: My purified amino ester is a persistent oil and refuses to crystallize. How can I get a solid product?
A: Oily products are common for free-base amino esters.[6] The most reliable method to induce solidification is to convert the amino ester into a salt. Bubbling dry HCl gas through an anhydrous solution of your ester (e.g., in diethyl ether or ethyl acetate) or adding a solution of HCl in a non-polar solvent will often precipitate the hydrochloride salt as a crystalline solid.[7] This salt is typically much easier to handle, store, and is often less hygroscopic than the free base.
Q5: How can I effectively remove the unreacted starting amino acid from my final product?
A: This is a common challenge since the starting material is also highly polar.
-
pH-Controlled Extraction: The starting amino acid is zwitterionic at neutral pH and has both a positive and negative charge, making it highly water-soluble. Your amino ester, however, only has the basic amino group. At a carefully controlled pH (e.g., pH 8-9), your amino ester will be in its free-base, less polar form and can be extracted into an organic solvent like ethyl acetate, while the more polar zwitterionic amino acid remains in the aqueous phase.
-
Ion-Exchange Chromatography: This is a highly effective method. Using a strong cation exchange resin, both the starting amino acid and the amino ester will bind at a low pH. You can then elute them selectively by applying a gradient of increasing pH or ionic strength.[8]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Column Chromatography
Column chromatography is a workhorse technique, but polar amino esters can present significant challenges.
Problem: My compound shows severe tailing/streaking during column chromatography.
-
Causality: The basic nitrogen atom of your amino ester is interacting strongly with the acidic silanol (Si-OH) groups on the silica gel surface. This leads to a slow, continuous elution process for a portion of the molecules, resulting in a "tail".
-
Solution Workflow:
-
Mobile Phase Modification: As with TLC, the first step is to add a basic modifier to your eluent. A concentration of 1-2% triethylamine is standard. This masks the active silanol sites.[5]
-
Stationary Phase Deactivation: For particularly sensitive compounds, you can pre-treat or "deactivate" the silica gel itself. A detailed protocol for this is provided in Part 3.
-
Alternative Stationary Phases: If tailing persists, switch to a less acidic stationary phase. Alumina (neutral or basic) is a good option. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography may be more suitable.[2]
-
Problem: My product appears to be degrading on the silica gel column.
-
Causality: The acidic nature of silica gel can catalyze the hydrolysis of the ester group, especially if water is present in the solvent, or other decomposition pathways.
-
Solution Workflow:
-
Confirm Instability: First, confirm that the silica is the culprit. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot diminishes, your compound is not stable on silica.[4]
-
Deactivate the Silica: Use the deactivation protocol (Part 3) with triethylamine to neutralize the column before loading your sample.[5]
-
Switch to a Neutral Support: Use neutral alumina or consider reversed-phase flash chromatography where the stationary phase is non-polar (e.g., C18 silica).
-
Diagram 1: Decision Workflow for Column Chromatography Troubleshooting This diagram outlines the logical steps to take when encountering common issues in the column chromatography of polar amino esters.
Caption: Decision tree for troubleshooting column chromatography.
Guide 2: Recrystallization & Salt Formation
Problem: I've formed the hydrochloride salt of my amino ester, but it oiled out or won't precipitate from solution.
-
Causality: The salt may be too soluble in the chosen solvent, or impurities are inhibiting crystal lattice formation. Water is a major inhibitor of crystallization for hydrochloride salts in organic solvents.
-
Solution Workflow:
-
Ensure Anhydrous Conditions: Water is your enemy here. Ensure all solvents and glassware are rigorously dried. Use a drying tube to protect the crystallization vessel from atmospheric moisture.
-
Solvent System Optimization: If the salt is too soluble, you need a less polar solvent system. If you formed the salt in ethanol, try removing the solvent under reduced pressure and redissolving the oil in a minimal amount of a polar solvent (like isopropanol or methanol) and then slowly adding a non-polar anti-solvent (like diethyl ether, hexane, or ethyl acetate) until turbidity persists. Cool the mixture slowly.
-
Scratching and Seeding: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites. If you have a small amount of solid material, add a "seed" crystal to induce crystallization.
-
Guide 3: Ion-Exchange Chromatography (IEX)
IEX is a powerful, yet often underutilized, technique for purifying ionizable compounds like amino esters.[9]
Problem: When is it appropriate to use IEX for my amino ester purification?
-
Answer: IEX is ideal in the following scenarios:
-
Removing charged impurities: It excels at separating your target compound from other charged molecules, such as unreacted amino acids, or inorganic salts.[8]
-
High polarity: When your compound is too polar for effective separation by normal or reversed-phase chromatography.
-
Aqueous reaction mixtures: If your product is in an aqueous solution, IEX allows you to capture it directly without needing to perform difficult extractions.
-
Problem: How do I select the correct IEX resin and buffer system?
-
Causality: The choice depends on the charge of your molecule at a given pH. Since amino esters are basic, they will be positively charged (cationic) at acidic to neutral pH. Therefore, you will use a cation exchange resin .
-
Selection Table:
| Resin Type | Functional Group | Mechanism | Typical Use Case for Amino Esters |
| Strong Cation Exchanger | Sulfonic Acid | Binds cations over a wide pH range (pH 1-14). Elution requires a high concentration of counter-ions (salt) or a significant pH increase. | Capturing a protonated amino ester from a complex mixture at low pH.[8] |
| Weak Cation Exchanger | Carboxylic Acid | Binds cations at pH > 5. Elution can be achieved with a mild decrease in pH. | Finer separation of compounds with slightly different basicities (pKa). |
-
Buffer Strategy: Start with a low ionic strength buffer at a pH where your compound is fully protonated and binds strongly (e.g., pH 4-5). Elute the compound by gradually increasing the pH (to neutralize the amine) or by increasing the salt concentration (e.g., a gradient of 0 to 1M NaCl).[10]
Diagram 2: Principle of Cation-Exchange Chromatography for Amino Ester Purification This diagram illustrates the bind-and-elute mechanism used in IEX.
Caption: Bind-and-elute mechanism in cation-exchange chromatography.
Guide 4: The Role of Protecting Groups
Problem: My purification is failing with every method. Should I have used a protecting group?
-
Answer: Yes. If standard methods fail, a protecting group strategy is a powerful, albeit longer, approach. By temporarily masking the reactive amino group, you fundamentally change the molecule's properties.
-
Causality: Protecting the amine, typically as a carbamate (e.g., Boc or Cbz), neutralizes its basicity and dramatically reduces its polarity. The protected amino ester behaves like a simple ester and can often be purified easily using standard silica gel chromatography with non-polar solvents (e.g., Hexane/Ethyl Acetate).[11][12]
-
Choosing a Protecting Group: The choice depends on the stability of your molecule to the deprotection conditions.
| Protecting Group | Full Name | Deprotection Conditions | Stability |
| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis |
| Cbz (or Z) | Carboxybenzyl | Catalytic Hydrogenolysis (H₂/Pd) | Stable to mild acid and base |
| Fmoc | Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Stable to acid, hydrogenolysis[11][13] |
This is known as an "orthogonal" strategy, where you can selectively remove one protecting group without affecting another.[11]
Part 3: Standardized Protocols
Protocol 1: Deactivating Silica Gel for Flash Chromatography
-
Objective: To neutralize the acidic sites on silica gel to prevent tailing and decomposition of basic compounds.
-
Procedure:
-
Dry pack your glass column with the required amount of silica gel.
-
Prepare a solvent mixture identical to your initial, least polar elution solvent, but add 1-2% triethylamine (e.g., for a 9:1 Hexane:EtOAc system, prepare 90:10:1 Hexane:EtOAc:TEA).[5]
-
Flush the packed column with 2-3 column volumes of this deactivating solvent mixture. Allow the solvent to drain to the top of the silica bed.
-
Flush the column with 2-3 column volumes of your actual starting elution solvent (without the added base) to remove the excess, non-adsorbed triethylamine.
-
The column is now deactivated and ready for sample loading.
-
Protocol 2: General Procedure for Conversion to a Hydrochloride Salt
-
Objective: To convert an oily, free-base amino ester into a solid, handleable hydrochloride salt.
-
Procedure:
-
Purify the free-base amino ester as much as possible and dissolve it in a minimal amount of a dry, non-protic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Prepare a saturated solution of HCl in diethyl ether by gently bubbling dry HCl gas through anhydrous diethyl ether cooled in an ice bath. Caution: Perform in a well-ventilated fume hood. Alternatively, use a commercially available solution of HCl in an organic solvent.
-
While stirring the amino ester solution, add the HCl/ether solution dropwise.
-
A precipitate (the hydrochloride salt) should begin to form. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 15-30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold, dry diethyl ether to remove any excess HCl and soluble impurities.
-
Dry the product under high vacuum.
-
References
- Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film.Journal of the American Society for Mass Spectrometry.
- Analysis of Amino Acids.Chemistry LibreTexts.
- A-level Chemistry Specific
- Separation and Refining of Amino acids.DIAION.
- Troubleshooting Flash Column Chromatography.University of Rochester, Department of Chemistry.
- How can I purify my synthesised unnatural aliphatic amino acid?
- How to get (or crystallize) solid amino acids derivatives and peptides?
- Liquid-liquid extraction of biomolecules using ionic liquids in small channels.UCL Discovery.
- Troubleshooting guide for the purification of polar quinoline compounds.Benchchem.
- Protecting Groups.Organic Chemistry Portal.
- Solvents for Recrystallization.University of Rochester, Department of Chemistry.
- Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.Journal of Biochemical and Biophysical Methods.
- A Convenient Synthesis of Amino Acid Methyl Esters.Molecules.
- Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers.Journal of Biological Chemistry.
- Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid.Green Chemistry.
- Protecting Groups.
- Extraction - Concept.JoVE (Journal of Visualized Experiments).
- Amino Acid Analysis Part 1.
- Amino Acid-Protecting Groups.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: Extraction - Concept [jove.com]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. diaion.com [diaion.com]
- 9. pickeringlabs.com [pickeringlabs.com]
- 10. 193.16.218.141 [193.16.218.141]
- 11. Protective Groups [organic-chemistry.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Genotoxic Impurities in Boc Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of controlling genotoxic impurities (GTIs) during tert-butyloxycarbonyl (Boc) deprotection reactions. Here, we provide in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles and ensure robust, self-validating experimental design.
Frequently Asked Questions (FAQs)
Q1: What are genotoxic impurities (GTIs) and why are they a major concern?
A1: Genotoxic impurities are chemical substances that have the potential to damage DNA, leading to mutations and potentially causing cancer.[1] In pharmaceutical manufacturing, they are of significant concern even at trace levels. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) M7 guideline, enforce strict limits on their presence in active pharmaceutical ingredients (APIs).[2][3][4] The default acceptable intake for a GTI is based on a Threshold of Toxicological Concern (TTC), which is 1.5 µg per person per day for long-term treatment.[2][5]
Q2: Why are Boc deprotection reactions a focal point for GTI formation?
A2: The Boc group is one of the most common protecting groups for amines in organic synthesis.[6][7] Its removal, typically under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid (HCl)), proceeds via the formation of a highly reactive tert-butyl carbocation (t-Bu⁺).[8][9][10] This carbocation is a potent electrophile that can alkylate various nucleophiles present in the reaction mixture. If it reacts with residual reagents, solvents, or the drug molecule itself, it can form potentially genotoxic byproducts.[8][10]
Q3: What are the most common GTIs generated during Boc deprotection?
A3: The primary GTIs arise from the tert-butyl cation reacting with nucleophilic counter-ions or solvents. Common examples include:
-
tert-Butyl halides: Formed when using hydrohalic acids (e.g., tert-butyl chloride from HCl). These are alkylating agents and are often treated as a potential GTI risk.
-
tert-Butyl esters: Formed when using acids like TFA or methanesulfonic acid (MsOH), resulting in tert-butyl trifluoroacetate or tert-butyl mesylate, respectively.[11] These can also act as alkylating agents.[11]
-
Substrate-related GTIs: The tert-butyl cation can alkylate the API or its intermediates, especially at electron-rich sites like phenols, indoles, or thiols, creating new, potentially genotoxic entities.[8]
Troubleshooting Guide & Mitigation Strategies
This section addresses specific experimental issues with a focus on root cause analysis and actionable solutions.
Problem 1: I've detected an unexpected peak with a mass corresponding to a tert-butylated impurity. How do I confirm its identity and mitigate its formation?
Root Cause Analysis: The generation of a tert-butyl cation is inherent to acidic Boc deprotection.[9][12] This cation can be intercepted by any sufficiently nucleophilic species in the reaction. Electron-rich aromatic rings (like tryptophan or tyrosine residues in peptides), sulfur-containing moieties (methionine, cysteine), or even the guanidinium group of arginine are particularly susceptible to tert-butylation.[8][13]
Workflow: Identification, Mitigation, and Confirmation
Experimental Protocol: Implementing a Scavenger
The most effective strategy to prevent tert-butylation is to introduce a "scavenger" that preferentially reacts with the tert-butyl cation.[12][13]
-
Scavenger Selection: Choose a scavenger that is more nucleophilic than your substrate but does not interfere with your desired product. Triethylsilane (TES) is an excellent choice as it reduces the t-Bu⁺ cation to the volatile and inert gas isobutane. Anisole and thioanisole are also common choices.[14]
-
Reaction Setup:
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., Dichloromethane, DCM).
-
Add 3-5 equivalents of the chosen scavenger (e.g., Triethylsilane).
-
Cool the reaction mixture to 0 °C to moderate the reaction rate.
-
-
Deprotection: Slowly add the deprotection acid (e.g., TFA) to the reaction mixture.
-
Monitoring: Stir at 0 °C to room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[13]
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent, excess acid, and volatile byproducts. The product can then be purified by standard methods.
Problem 2: My process generates high levels of tert-butyl chloride when using HCl in dioxane/EtOAc. How can this be controlled?
Root Cause Analysis: When using HCl for deprotection, the chloride anion (Cl⁻) is a readily available nucleophile that competes with other species to trap the tert-butyl cation, forming tert-butyl chloride. This impurity is volatile and can be difficult to purge completely from the final API, and as an alkyl halide, it poses a genotoxic risk.
Control Strategies:
-
Use of Scavengers: As described in Problem 1, scavengers are highly effective. Silanes are particularly useful here as they do not introduce new, non-volatile impurities.
-
Process Parameter Optimization:
-
Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) can reduce the rate of tert-butyl chloride formation.
-
Acid Stoichiometry: Using the minimum amount of HCl required for complete deprotection can limit the excess chloride available for side reactions.
-
-
Alternative Reagents: Consider using an acid with a non-nucleophilic counter-ion. While TFA is common, other options like methanesulfonic acid (MsOH) or aqueous phosphoric acid can be effective and may be preferable from a process safety or environmental standpoint.[6]
Data Summary: Comparison of Mitigation Strategies
| Strategy | Mechanism of Action | Pros | Cons |
| Triethylsilane (TES) | Reduces t-Bu⁺ to isobutane (gas). | Highly efficient; byproducts are volatile and easily removed. | Cost; potential for hydrosilylation side reactions with certain functional groups. |
| Anisole/Thioanisole | Traps t-Bu⁺ via Friedel-Crafts alkylation. | Inexpensive and effective. | Forms non-volatile, alkylated scavenger byproducts that must be removed during purification. |
| Lower Temperature | Reduces reaction rate of GTI formation. | Simple to implement; no additional reagents. | May significantly slow down the desired deprotection reaction, requiring longer reaction times. |
| Alternative Acid (e.g., MsOH) | Provides a non-nucleophilic counter-ion. | Avoids halide-based GTI formation. | May form other GTIs (e.g., tert-butyl mesylate); requires process re-validation. |
Problem 3: How do I develop a sensitive analytical method to quantify trace-level tert-butyl based GTIs?
Root Cause Analysis: Detecting GTIs at the parts-per-million (ppm) level required by regulatory agencies necessitates highly sensitive and specific analytical methods. Standard HPLC-UV methods are often insufficient. Due to their volatility, tert-butyl chloride and related impurities are particularly challenging.
Workflow: Analytical Method Development
Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for tert-Butyl Chloride
This method is adapted from established procedures for analyzing volatile organic compounds.[15][16][17][18]
-
Sample Preparation:
-
Accurately weigh a sample of the API (e.g., 50 mg) into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide, DMSO) to dissolve the sample.
-
Add an internal standard (e.g., a deuterated analog or a compound with similar volatility but different mass, like chlorocyclohexane).
-
Seal the vial immediately.
-
-
GC-MS Instrument Conditions:
-
Technique: Headspace sampling.
-
GC Column: A mid-polarity column like a DB-624 or DB-502 is often suitable.[17]
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to ensure separation from other volatile components.
-
Detector: Mass Spectrometer.
-
-
MS Detection:
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.
-
Monitor for characteristic ions of tert-butyl chloride (e.g., m/z 57 for the t-butyl fragment) and the internal standard. This drastically increases sensitivity compared to a full scan.
-
-
Validation:
-
Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOQ should be well below the control limit (e.g., if the TTC is 1.5 µ g/day and the daily dose of the drug is 1g, the limit is 1.5 ppm).
-
Establish linearity, accuracy, and precision according to ICH Q2(R1) guidelines.
-
References
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. Retrieved from [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Retrieved from [Link]
-
Control Strategies of Genotoxic Impurities in Drug Substance & Product. (2020). SlideShare. Retrieved from [Link]
-
Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies. (2025). Labcompare. Retrieved from [Link]
-
ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2023). International Council for Harmonisation. Retrieved from [Link]
-
BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]
-
Determination of methyl tert.-butyl ether and tert.-butyl alcohol in seawater samples using purge-and-trap enrichment coupled to gas chromatography with atomic emission and mass spectrometric detection. (n.d.). PubMed. Retrieved from [Link]
-
Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review. (2025). ResearchGate. Retrieved from [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. (n.d.). PubMed. Retrieved from [Link]
-
Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Water by Solid-Phase Microextraction/Head Space Analysis in. (2003). OSTI.gov. Retrieved from [Link]
-
Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. (n.d.). Indian Chemical Society. Retrieved from [Link]
-
Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. (n.d.). National Institute of Health Sciences, Japan. Retrieved from [Link]
-
Guideline on the Limits of Genotoxic Impurities. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
-
Boc deprotection --> Aza-Michael?. (2022). Reddit. Retrieved from [Link]
-
Sensitive method for determination of methyl tert-butyl ether (MTBE) in water by use of headspace-SPME/GC-MS. (2025). ResearchGate. Retrieved from [Link]
-
Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. (2025). National Institutes of Health. Retrieved from [Link]
-
ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk. (n.d.). ECA Academy. Retrieved from [Link]
-
ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC). (2020). Pharmaceuticals and Medical Devices Agency, Japan. Retrieved from [Link]
-
Method for determination of methyl tert-butyl ether in gasoline by gas chromatography. (n.d.). PubMed. Retrieved from [Link]
-
Multidisciplinary Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
Sources
- 1. nihs.go.jp [nihs.go.jp]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]
- 5. edqm.eu [edqm.eu]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. BOC deprotection [ms.bzchemicals.com]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of methyl tert.-butyl ether and tert.-butyl alcohol in seawater samples using purge-and-trap enrichment coupled to gas chromatography with atomic emission and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osti.gov [osti.gov]
- 17. indianchemicalsociety.com [indianchemicalsociety.com]
- 18. Method for determination of methyl tert-butyl ether in gasoline by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Method Development for Tetrahydrofuran Derivatives
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of pharmaceutical compounds is not just a regulatory hurdle, but a scientific imperative. The differential pharmacological and toxicological profiles of enantiomers can have profound implications for drug safety and efficacy. Tetrahydrofuran (THF) derivatives, a common structural motif in many biologically active molecules and natural products, often possess chiral centers, making robust enantioselective analysis a critical step in their development.[1]
This guide provides an in-depth, experience-driven approach to developing a reliable chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of tetrahydrofuran derivatives. We will move beyond a simple checklist of steps to explore the underlying principles and strategic decisions that lead to successful and validated chiral separations.
The "Why": Understanding Chiral Recognition in HPLC
The cornerstone of chiral HPLC is the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral stationary phase (CSP).[2] For a separation to occur, there must be a difference in the stability of these complexes. This stability difference arises from a minimum of three simultaneous interactions between the analyte and the CSP, with at least one of these interactions being stereochemically dependent. This is famously known as the "three-point interaction model."
A Systematic Approach to Chiral Method Development
A trial-and-error approach to chiral method development can be both time-consuming and costly.[3] A more systematic strategy, as outlined below, significantly increases the likelihood of success.
Caption: A systematic workflow for chiral HPLC method development.
Comparing Chiral Stationary Phases for Tetrahydrofuran Derivatives
Polysaccharide-based CSPs are often the first choice for screening due to their broad applicability and high success rates in resolving a wide variety of chiral compounds.[3] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich combination of interaction sites, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition.
While direct comparative data for a single tetrahydrofuran derivative across a wide range of columns is not always readily available in published literature, we can compare the general characteristics and primary application areas of some of the most successful polysaccharide-based CSPs.
Table 1: Comparison of Common Polysaccharide-Based Chiral Stationary Phases
| Chiral Stationary Phase (CSP) | Backbone | Derivative | Key Characteristics & Strengths | Typical Mobile Phases |
| Chiralcel® OD / Lux® Cellulose-1 | Cellulose | tris(3,5-dimethylphenylcarbamate) | One of the most widely used and successful CSPs. Excellent for a broad range of compounds, including those with aromatic rings. | Normal Phase, Polar Organic, Reversed Phase |
| Chiralpak® AD / Lux® Amylose-1 | Amylose | tris(3,5-dimethylphenylcarbamate) | Often shows complementary selectivity to Cellulose-1. Particularly effective for compounds with carbonyl groups and aromatic systems. | Normal Phase, Polar Organic, Reversed Phase |
| Chiralcel® OJ / Lux® Cellulose-3 | Cellulose | tris(4-methylbenzoate) | Good for separating compounds with ester and amide functionalities. Can show unique selectivity compared to carbamate derivatives. | Normal Phase, Polar Organic |
| Chiralpak® IA / Lux® Amylose-2 | Amylose | tris(3,5-dimethylphenylcarbamate) - Immobilized | Immobilized version of Chiralpak AD, allowing for the use of a wider range of solvents, including THF and dichloromethane, which can be beneficial for sample solubility and selectivity tuning. | Normal Phase, Polar Organic, Reversed Phase, Extended Range |
| Chiralpak® IB / Lux® Cellulose-2 | Cellulose | tris(3,5-dimethylphenylcarbamate) - Immobilized | Immobilized version of Chiralcel OD, offering greater solvent flexibility. | Normal Phase, Polar Organic, Reversed Phase, Extended Range |
| Lux® Cellulose-4 | Cellulose | tris(4-chloro-3-methylphenylcarbamate) | Halogenated derivative that can offer unique selectivity through altered electronic and steric interactions. | Normal Phase, Polar Organic, Reversed Phase |
Disclaimer: Chiralcel® and Chiralpak® are registered trademarks of Daicel Corporation. Lux® is a registered trademark of Phenomenex Inc. The performance of a specific column for a particular analyte is not guaranteed and requires empirical testing.
Case Study: Hypothetical Separation of a 2-Aryl-Tetrahydrofuran
To illustrate the process, let's consider the method development for a hypothetical 2-aryl-tetrahydrofuran. The initial screening would involve testing a few complementary polysaccharide-based columns under standard normal phase, polar organic, and reversed-phase conditions.
Table 2: Illustrative Screening Results for a 2-Aryl-Tetrahydrofuran
| Column | Mobile Phase | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) |
| Lux Cellulose-1 | Hexane/IPA (90:10) | 2.5 | 1.15 | 1.8 |
| Lux Amylose-1 | Hexane/IPA (90:10) | 3.1 | 1.25 | 2.5 |
| Lux Cellulose-2 | ACN/MeOH (50:50) | 1.8 | 1.05 | 0.8 |
| Lux Amylose-2 | ACN/MeOH (50:50) | 2.2 | 1.10 | 1.5 |
| Lux Cellulose-1 | ACN/H₂O (60:40) | 4.5 | 1.00 | 0.0 |
Note: This data is for illustrative purposes only and represents a plausible outcome of an initial screening.
From these hypothetical results, the Lux Amylose-1 column under normal phase conditions shows the most promising initial separation with the best selectivity and resolution. This would be the starting point for further optimization.
Detailed Experimental Protocol: Method Development for a 2-Aryl-Tetrahydrofuran
This protocol outlines a systematic approach to developing and optimizing a chiral HPLC method for the enantiomeric purity of a 2-aryl-tetrahydrofuran, starting from the promising result identified in our hypothetical case study.
Initial Scoping and System Preparation
-
Analyte: 2-Aryl-Tetrahydrofuran Racemate
-
Objective: To achieve baseline separation (Rs ≥ 1.5) of the two enantiomers.
-
Instrumentation: HPLC system with UV detector.
-
Column Selection: Based on screening, start with a Lux Amylose-1 (or equivalent Chiralpak® AD) column, 250 x 4.6 mm, 5 µm.
-
System Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
Mobile Phase Optimization (Normal Phase)
-
Starting Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a wavelength where the analyte has maximum absorbance.
-
Injection Volume: 10 µL of a 1 mg/mL solution of the racemate.
Optimization Steps:
-
Vary the Alcohol Modifier Percentage:
-
Decrease the percentage of IPA to increase retention and potentially improve resolution (e.g., 95:5, 98:2 Hexane/IPA).
-
Increase the percentage of IPA to decrease retention time (e.g., 85:15, 80:20 Hexane/IPA).
-
Rationale: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Adjusting its concentration directly impacts retention and can modulate the chiral recognition.
-
-
Evaluate Different Alcohol Modifiers:
-
Substitute IPA with ethanol (EtOH) at the optimal percentage determined in the previous step.
-
Rationale: Different alcohols can have different hydrogen bonding capabilities and steric profiles, leading to changes in selectivity.
-
-
Consider Additives (if necessary):
-
For acidic or basic analytes, the addition of a small amount (e.g., 0.1%) of an acidic (trifluoroacetic acid, TFA) or basic (diethylamine, DEA) additive can improve peak shape and sometimes selectivity.
-
Rationale: Additives can suppress the ionization of the analyte or interact with the CSP, leading to more consistent interactions and better chromatography.
-
Temperature Optimization
-
Once a suitable mobile phase is identified, investigate the effect of column temperature.
-
Test Range: 15 °C, 25 °C (ambient), 40 °C.
-
Rationale: Enantiomeric separations are often enthalpically driven. Lowering the temperature generally increases the stability difference between the diastereomeric complexes, leading to higher selectivity and better resolution, albeit with longer retention times. Conversely, increasing the temperature can improve efficiency and peak shape but may reduce selectivity.
Flow Rate Adjustment
-
Evaluate the effect of flow rate on resolution and analysis time.
-
Test Range: 0.8 mL/min, 1.0 mL/min, 1.2 mL/min.
-
Rationale: A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP. However, this comes at the cost of longer analysis times. The optimal flow rate will be a balance between resolution and throughput.
Final Method and Validation
Once the optimal conditions are determined, the method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
In-Depth Mechanistic Insights and Trustworthiness
The choice of a polysaccharide-based CSP as a starting point is rooted in its complex chiral recognition mechanism. The helical structure of the polysaccharide backbone creates chiral grooves and cavities. The carbamate or benzoate derivatives introduce additional sites for hydrogen bonding, π-π stacking, and dipole-dipole interactions. The enantioselectivity arises from the sum of these interactions, where one enantiomer fits more favorably into the chiral environment of the CSP than the other.
Immobilized polysaccharide CSPs offer a significant advantage in trustworthiness and robustness.[4] The covalent bonding of the chiral selector to the silica support prevents it from leaching when exposed to "forbidden" solvents like tetrahydrofuran, ethyl acetate, or dichloromethane. This not only expands the range of possible mobile phases for method development but also enhances the column's lifetime and reproducibility, which are critical aspects of a validated analytical method.
References
-
Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Lux Chiral Columns Make it Easy. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
-
Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology. Retrieved January 23, 2026, from [Link]
-
Enantiomeric Recognition and Separation by Chiral Nanoparticles. (2019). PubMed Central. Retrieved January 23, 2026, from [Link]
-
APPLICATIONS. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]
-
From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. (2026). ACS Publications. Retrieved January 23, 2026, from [Link]
-
chiral columns . (n.d.). HPLC.eu. Retrieved January 23, 2026, from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis of chiral tetrahydrofuran derivatives. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Application Notes: Chiral. (n.d.). LCGC International. Retrieved January 23, 2026, from [Link]
-
Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
APPLICATION. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
-
Comparative enantiomer separation of β-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. (1997). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Daicel Chiral HPLC Catalogue.pdf. (n.d.). Velocity Scientific Solutions. Retrieved January 23, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. Retrieved January 23, 2026, from [Link]
-
Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. (2021). PubMed. Retrieved January 23, 2026, from [Link]
-
CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved January 23, 2026, from [Link]
-
CHIRAL COLUMNS. (n.d.). Analytics-Shop. Retrieved January 23, 2026, from [Link]
-
APPLICATIONS. (n.d.). Phenomenex. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). PubMed Central. Retrieved January 23, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Conformationally Restricted Amino Acids: A Comparative Analysis of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
In the intricate world of drug discovery and peptide design, the ability to precisely control the three-dimensional structure of a molecule is paramount. Conformationally restricted amino acids are powerful tools in this endeavor, offering a strategy to lock peptides into bioactive conformations, enhance metabolic stability, and improve receptor selectivity. This guide provides an in-depth comparison of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate with other key classes of conformationally restricted amino acids, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their molecular design strategies.
The Principle of Conformational Restriction: A Gateway to Enhanced Peptidomimetics
The therapeutic potential of many peptides is limited by their inherent flexibility, which can lead to poor receptor binding and susceptibility to enzymatic degradation. By incorporating rigid structural elements into the amino acid backbone or side chain, we can pre-organize the peptide into a desired secondary structure, such as a β-turn or α-helix. This conformational rigidity can lead to a number of desirable properties, including increased binding affinity, enhanced biological activity, and improved metabolic stability.[1]
This guide will focus on a comparative analysis of several key classes of conformationally restricted amino acids, with a particular focus on this compound. We will also explore alternatives including proline and its analogues, and amino acids featuring cyclobutane, azetidine, and piperidine rings.
This compound: A Flexible Scaffold for Conformational Control
This compound is a unique building block that introduces a five-membered heterocyclic ring into the peptide backbone. The tetrahydrofuran (THF) ring itself is not planar and can adopt various puckered conformations, offering a subtle yet effective means of influencing peptide structure.
Synthesis and Structural Features: The synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives is well-documented, allowing for the generation of diverse structures for medicinal chemistry applications. X-ray crystallography studies of related derivatives have provided valuable insights into their solid-state conformations, revealing the puckered nature of the THF ring.[2] The presence of the oxygen atom in the ring can also offer a hydrogen bond acceptor, potentially influencing interactions with biological targets.
Conformational Impact: While extensive comparative data is still emerging, the incorporation of the 3-amino-tetrahydrofuran-3-carboxylic acid moiety is anticipated to restrict the peptide backbone's rotational freedom. The specific conformational preferences will be influenced by the substitution pattern on the THF ring and the surrounding amino acid sequence. It is hypothesized that this building block can act as a turn-inducer, promoting the formation of β-turns, which are critical for many protein-protein interactions.
The Gold Standard and Its Contenders: Proline, Azetidine, and Piperidine Analogues
Proline, with its natural pyrrolidine ring, is the most well-known conformationally restricted amino acid.[3] Its rigid structure disrupts α-helical and β-sheet formations, often inducing turns in peptide chains. However, the search for novel peptidomimetics has led to the development of a variety of proline analogues and other cyclic amino acids.
Azetidine-2-carboxylic Acid: A More Flexible Alternative to Proline
Azetidine-2-carboxylic acid (Aze), a four-membered ring analogue of proline, offers a different set of conformational constraints.
-
Increased Flexibility: Computational studies have shown that peptides containing Aze are generally more flexible than their proline-containing counterparts.[4] This is attributed to reduced steric hindrance from the smaller four-membered ring.
-
Lower Rotational Barrier: The peptide bond preceding an azetidine residue has a lower rotational barrier compared to a proline residue, which can influence the kinetics of protein folding.[5]
-
Biological Implications: The substitution of proline with Aze has been shown to alter the properties of proteins, such as collagen.[4] Due to its structural similarity to proline, L-azetidine-2-carboxylic acid can be misincorporated into proteins, leading to potential toxicity.[6][7]
Piperidine-2-carboxylic Acid: Introducing Steric Demands
In contrast to the smaller azetidine ring, the six-membered ring of piperidine-2-carboxylic acid introduces greater steric bulk.
-
Destabilization of Planar Peptide Bonds: The increased steric hindrance from the piperidine ring can destabilize the planarity of the preceding peptide bond, leading to distinct conformational preferences.[5]
-
Pharmacological Relevance: Piperidine-containing scaffolds are prevalent in a wide range of pharmaceuticals, highlighting their importance in medicinal chemistry.[8] Their incorporation can enhance metabolic stability and modulate pharmacokinetic properties.[9]
The Rigid Constraint: Cyclobutane Amino Acids
Cyclobutane amino acids introduce a highly rigid four-membered carbocyclic ring into the peptide backbone.
-
Preclusion of Secondary Structures: The rigid nature of the cyclobutane ring can prevent the peptide from adopting certain secondary structures, offering a powerful tool for dissecting structure-activity relationships.[10]
-
Induction of Specific Folds: Depending on the stereochemistry and substitution pattern, cyclobutane amino acids can be used to induce specific, well-defined folds in peptides.
Comparative Performance: A Call for Head-to-Head Experimental Data
A direct, quantitative comparison of the performance of these conformationally restricted amino acids is essential for rational drug design. However, there is a notable lack of studies that systematically compare the effects of substituting this compound with other constrained analogues within the same peptide backbone.
To facilitate such a comparison, the following experimental data would be invaluable:
| Parameter | This compound | Azetidine-2-carboxylic Acid | Piperidine-2-carboxylic Acid | Cyclobutane Amino Acid | Proline |
| Helicity (% α-helix) | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Metabolic Stability (t1/2 in plasma) | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
| Receptor Binding Affinity (Ki or IC50) | Data Needed | Data Needed | Data Needed | Data Needed | Data Needed |
Future research should focus on generating this comparative data to build a comprehensive understanding of how these building blocks can be best utilized to modulate peptide structure and function.
Experimental Protocols for Characterization
The following are generalized protocols for key experiments used to characterize the conformational and biological properties of peptides containing modified amino acids.
Solid-Phase Peptide Synthesis (SPPS)
This is a standard method for the chemical synthesis of peptides on a solid support.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent such as HBTU/DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Subsequent Amino Acid Couplings: Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.
Figure 2: Workflow for CD spectroscopy analysis of peptide secondary structure.
Methodology:
-
Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., phosphate buffer, or a helix-inducing solvent like trifluoroethanol) to a known concentration.
-
CD Measurement: Record the CD spectrum of the peptide solution in a quartz cuvette over the far-UV range (typically 190-260 nm).
-
Data Processing: Subtract the spectrum of the solvent blank from the peptide spectrum. Convert the data to mean residue ellipticity.
-
Secondary Structure Estimation: Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content from the CD spectrum.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
Sources
- 1. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 2. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Statistical Analysis of the PPII Propensity of Amino Acid Guests in Proline-Rich Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boc and Cbz Protection for Tetrahydrofuran-Based Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of complex molecules, the judicious selection of protecting groups is paramount to achieving synthetic efficiency and high purity of the final product. This is particularly true when dealing with non-proteinogenic amino acids, such as those incorporating a tetrahydrofuran (THF) moiety. These unique building blocks offer valuable conformational constraints and polarity modifications in peptidomimetics and drug candidates. This guide provides an in-depth technical comparison of two of the most commonly employed amine-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of tetrahydrofuran-based amino acids. We will delve into the mechanistic underpinnings of their respective protection and deprotection strategies, supported by experimental data, to inform the rational selection of the optimal protecting group for your specific synthetic needs.
The Strategic Importance of Protecting Group Selection
The primary role of a protecting group is to reversibly mask a reactive functional group, in this case, the amine of an amino acid, to prevent unwanted side reactions during subsequent synthetic transformations. The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable in high yield with minimal impact on other functional groups within the molecule. The concept of orthogonality is central to this selection process, referring to the ability to deprotect one group in the presence of another. As we will explore, the distinct deprotection conditions for Boc (acid-labile) and Cbz (hydrogenolysis) make them an orthogonal pair, a crucial feature in multi-step synthesis.[1][2]
At a Glance: Boc vs. Cbz for Tetrahydrofuran Amino Acids
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Deprotection Condition | Acidic (e.g., TFA, HCl)[3] | Catalytic Hydrogenolysis (H₂/Pd-C)[4] |
| Byproducts of Deprotection | Isobutylene, CO₂ | Toluene, CO₂ |
| Stability | Stable to bases and hydrogenolysis | Stable to acidic and basic conditions |
| Key Advantage for THF Amino Acids | Avoids the use of heavy metal catalysts. | Mild deprotection that preserves the acid-sensitive THF ring. |
| Potential Challenge for THF Amino Acids | Potential for acid-catalyzed side reactions of the THF ring. | Potential for catalyst poisoning and side reactions with other reducible functional groups. |
The Boc Protection Strategy: A Focus on Acid Lability
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ease of introduction and its clean, acid-catalyzed deprotection.[5]
Mechanism of Boc Protection and Deprotection
Boc protection of an amino acid is typically achieved by reacting it with di-tert-butyl dicarbonate, often referred to as Boc anhydride, in the presence of a base. The deprotection is an acid-mediated elimination reaction that generates the free amine, carbon dioxide, and the volatile isobutylene.
Caption: General scheme for Boc protection and deprotection.
Advantages of Boc for Tetrahydrofuran-Based Amino Acids
-
Avoidance of Catalytic Reduction: The primary advantage of the Boc group in the context of complex molecules is that its deprotection does not involve catalytic hydrogenation. This is beneficial when other functional groups sensitive to reduction, such as alkenes, alkynes, or certain aromatic systems, are present in the molecule.
-
High Yields and Simplicity: Both the protection and deprotection reactions are generally high-yielding and procedurally straightforward.
Potential Challenges and Mitigation
A key consideration when using Boc protection for tetrahydrofuran-based amino acids is the stability of the cyclic ether under the acidic deprotection conditions. While the tetrahydrofuran ring is generally stable, prolonged exposure to strong acids or elevated temperatures could potentially lead to ring-opening or other side reactions. However, standard Boc deprotection protocols using trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature are typically mild enough to avoid such complications.[3] It is crucial to carefully monitor reaction times and temperatures to ensure the integrity of the THF moiety.
Experimental Protocol: Boc Protection and Deprotection of a Tetrahydrofuran Amino Acid Derivative
The following is a representative protocol for the Boc protection of a glycine derivative, which can be adapted for tetrahydrofuran-based amino acids.
Boc Protection:
-
Dissolve the amino acid (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.0 eq) and stir until the amino acid is fully dissolved.
-
Cool the solution to 0 °C and add di-tert-butyl dicarbonate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Boc Deprotection:
-
Dissolve the Boc-protected amino acid in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically in a 1:1 ratio with DCM) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting amine salt can often be used directly in the next step or neutralized with a base.[6]
The Cbz Protection Strategy: Leveraging Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was one of the first widely used amine protecting groups and remains a valuable tool in organic synthesis.[7]
Mechanism of Cbz Protection and Deprotection
Cbz protection is typically achieved by reacting the amino acid with benzyl chloroformate under basic conditions.[4] The deprotection is most commonly and cleanly performed by catalytic hydrogenolysis, which involves the use of hydrogen gas and a palladium catalyst (usually on a carbon support, Pd/C). This process cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene.
Caption: General scheme for Cbz protection and deprotection.
Advantages of Cbz for Tetrahydrofuran-Based Amino Acids
-
Mild Deprotection Conditions: Catalytic hydrogenolysis is a remarkably mild method for deprotection, proceeding under neutral pH and often at room temperature and atmospheric pressure. This is a significant advantage when dealing with acid- or base-sensitive functional groups, including the ether linkage of the tetrahydrofuran ring.
-
Orthogonality to Boc and Fmoc: The Cbz group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal, making it a key component in orthogonal protection strategies for complex peptide synthesis.[8]
Potential Challenges and Mitigation
The primary concern with Cbz deprotection via hydrogenolysis in the context of a tetrahydrofuran-containing molecule is the potential for cleavage of the cyclic ether. While benzyl ethers are susceptible to hydrogenolysis, the conditions required are typically more forcing than those needed for Cbz deprotection. Furthermore, it has been demonstrated that the hydrogenolysis of benzyl ethers can be effectively suppressed by the addition of basic additives such as ammonia, pyridine, or ammonium acetate.[9] These additives do not inhibit the hydrogenolysis of the Cbz group, allowing for its selective removal while preserving the integrity of the tetrahydrofuran ring.
Experimental Protocol: Cbz Protection and Deprotection of a Tetrahydrofuran Amino Acid Derivative
The following is a representative protocol for the Cbz protection and deprotection of an amino acid.
Cbz Protection:
-
Dissolve the amino acid (1.0 eq) in an aqueous solution of a base such as sodium carbonate or sodium hydroxide.
-
Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq) dropwise while maintaining the pH in the basic range.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove excess benzyl chloroformate.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the Cbz-protected amino acid.
-
Collect the product by filtration, wash with cold water, and dry.[10]
Cbz Deprotection:
-
Dissolve the Cbz-protected amino acid (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
If concerned about the stability of the THF ring, add a small amount of an inhibitor such as pyridine or ammonium acetate.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.[10]
Decision-Making Workflow: Choosing Between Boc and Cbz
The selection of Boc versus Cbz for the protection of tetrahydrofuran-based amino acids is a strategic decision that depends on the overall synthetic plan and the other functional groups present in the molecule.
Sources
- 1. biosynth.com [biosynth.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. scispace.com [scispace.com]
- 8. peptide.com [peptide.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Spectroscopic Differentiation of Substituted Tetrahydrofuran Diastereomers
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of successful innovation. Substituted tetrahydrofurans, a prevalent structural motif in numerous natural products and pharmaceuticals, often present a significant analytical challenge: the differentiation of their diastereomers. These stereoisomers, differing only in the spatial arrangement of atoms at one or more chiral centers, can exhibit vastly different biological activities. Consequently, the ability to unambiguously assign the relative and absolute stereochemistry is not merely an academic exercise but a critical step in ensuring the safety and efficacy of therapeutic agents.
This guide provides an in-depth comparison of key spectroscopic techniques for the differentiation of substituted tetrahydrofuran diastereomers. We will delve into the causality behind experimental choices and present supporting data to empower you to select the most effective analytical strategy for your research.
The Challenge: Distinguishing Subtle 3D-Structural a-Differences
Diastereomers possess distinct physical and chemical properties, which, in principle, allows for their differentiation by various analytical methods. However, the subtle differences in their three-dimensional structures can lead to highly similar spectroscopic profiles, demanding a multi-faceted and carefully executed analytical approach. The primary challenge lies in translating the through-space and through-bond atomic relationships into discernible spectroscopic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Stereochemical Analysis
NMR spectroscopy is the most powerful and widely used tool for determining the stereochemistry of organic molecules. For substituted tetrahydrofurans, a combination of ¹H, ¹³C, and 2D NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments, provides a wealth of information about the relative configuration of substituents.
¹H and ¹³C NMR: The First Look
One-dimensional ¹H and ¹³C NMR spectra offer the initial clues for distinguishing diastereomers. Due to their different chemical environments, diastereotopic protons and carbons will exhibit distinct chemical shifts.[1][2] For example, in a pair of 2,5-disubstituted tetrahydrofuran diastereomers, the chemical shifts of the protons and carbons at the stereocenters (C2 and C5) and adjacent positions will differ.
The magnitude of the coupling constants (³JHH) between vicinal protons can also be diagnostic of the relative stereochemistry. The Karplus relationship, which correlates the dihedral angle between two vicinal protons to their coupling constant, is a valuable tool in this regard. A larger coupling constant is generally observed for protons with a trans (anti-periplanar) relationship, while a smaller coupling constant is indicative of a cis (syn-clinal) relationship.
Table 1: Representative ¹H and ¹³C NMR Data for a Pair of 2,5-Disubstituted Tetrahydrofuran Diastereomers (cis vs. trans)
| Position | cis-Diastereomer | trans-Diastereomer |
| ¹H NMR (δ, ppm) | ||
| H-2 | 4.15 (q, J = 6.8 Hz) | 4.05 (q, J = 6.5 Hz) |
| H-5 | 4.12 (m) | 4.01 (m) |
| CH₃-2 | 1.25 (d, J = 6.8 Hz) | 1.20 (d, J = 6.5 Hz) |
| ¹³C NMR (δ, ppm) | ||
| C-2 | 75.8 | 74.2 |
| C-5 | 78.3 | 77.1 |
| CH₃-2 | 21.5 | 20.9 |
Note: The data presented are representative and will vary depending on the specific substituents.
Nuclear Overhauser Effect (NOE) Spectroscopy: Probing Through-Space Interactions
NOE-based experiments, such as 1D NOE, 2D NOESY, and ROESY, are indispensable for determining the relative stereochemistry of diastereomers.[3][4] These techniques detect protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity.
In the case of substituted tetrahydrofurans, observing an NOE between two substituents provides strong evidence for their cis relationship. Conversely, the absence of an NOE suggests a trans relationship. For instance, in a cis-2,5-disubstituted tetrahydrofuran, an NOE would be expected between the protons at C2 and C5. This correlation would be absent in the trans diastereomer.
-
Sample Preparation: Dissolve 5-10 mg of the purified diastereomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). It is crucial to remove dissolved oxygen, which can quench the NOE, by employing the freeze-pump-thaw method.[5]
-
Instrument Setup:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
Select the 2D NOESY pulse sequence.
-
Set the mixing time (d8). This is a critical parameter and should be optimized based on the molecular weight of the compound. For small molecules, a mixing time of 0.5-1 second is a good starting point.[5]
-
-
Data Acquisition: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the 2D data with appropriate window functions and perform phasing. Analyze the cross-peaks, which indicate through-space correlations between protons.
Figure 1: Workflow for determining relative stereochemistry using 2D NOESY.
Vibrational Circular Dichroism (VCD) Spectroscopy: Assigning Absolute Configuration
While NMR is excellent for determining relative stereochemistry, it cannot distinguish between enantiomers. Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] Since enantiomers have mirror-image VCD spectra, this technique, when coupled with quantum chemical calculations, can be used to determine the absolute configuration of a chiral molecule.[7][8]
The process involves measuring the experimental VCD spectrum of one of the purified diastereomers and comparing it to the theoretically calculated spectra for both possible absolute configurations (e.g., (2R, 5R) and (2S, 5S)). A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration.[9][10]
Table 2: Comparison of Spectroscopic Techniques for Diastereomer Differentiation
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Relative stereochemistry (via δ and J) | Readily available, provides a wealth of structural information. | Can be complex to interpret for molecules with overlapping signals. |
| NOE Spectroscopy | Relative stereochemistry (through-space) | Direct evidence of spatial proximity. | Absence of NOE is not definitive proof of a trans relationship; requires careful optimization. |
| VCD Spectroscopy | Absolute configuration | Does not require crystallization; provides solution-state conformation.[9] | Requires specialized instrumentation and computational resources. |
| Mass Spectrometry | Molecular weight and fragmentation | High sensitivity. | Fragmentation patterns of diastereomers can be very similar. |
-
Sample Preparation: Prepare a solution of the purified diastereomer at a high concentration (typically 5-15 mg in a suitable solvent like CDCl₃).[10]
-
Instrument Setup:
-
Use a VCD spectrometer equipped with a photoelastic modulator.
-
Select an appropriate spectral range, typically in the mid-IR region (e.g., 2000-800 cm⁻¹).
-
-
Data Acquisition: Acquire the VCD and IR spectra of the sample and the solvent.
-
Data Processing: Subtract the solvent spectrum from the sample spectrum to obtain the final VCD spectrum of the analyte.
-
Computational Modeling:
-
Perform a conformational search for the chosen diastereomer.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT).
-
Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers to assign the absolute configuration.
Figure 2: Workflow for absolute configuration determination using VCD.
Mass Spectrometry: A Complementary Technique
While mass spectrometry (MS) is primarily used to determine the molecular weight and elemental composition of a compound, it can sometimes provide clues to differentiate diastereomers. The fragmentation patterns of diastereomers under electron ionization (EI) or other ionization techniques can differ due to their different steric environments, which can influence the stability of the resulting fragment ions.[11] However, these differences are often subtle and may not be sufficient for unambiguous assignment without supporting data from other techniques.
For substituted tetrahydrofurans, characteristic fragmentation pathways include the loss of substituents and ring cleavage.[12] Careful comparison of the relative abundances of key fragment ions between the two diastereomers may reveal diagnostic differences.
Conclusion: An Integrated Approach is Key
The robust and unambiguous differentiation of substituted tetrahydrofuran diastereomers requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the foundational information on relative stereochemistry, NOE-based experiments offer definitive proof of through-space relationships. For the crucial determination of absolute configuration, VCD spectroscopy, in conjunction with computational modeling, stands as a powerful and reliable method. Mass spectrometry can serve as a valuable complementary technique, particularly when fragmentation patterns show discernible differences.
By understanding the principles, strengths, and limitations of each technique, and by following rigorous experimental protocols, researchers can confidently elucidate the three-dimensional structure of these important molecules, paving the way for advancements in drug discovery and development.
References
-
Chertkov, V. A., Shestakova, A. K., & Chertkov, A. V. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-¹³C. Chemistry of Heterocyclic Compounds, 48(3), 412–421. [Link]
-
ResearchGate. (n.d.). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Polavarapu, P. L. (2007). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 2(4), 1934578X0700200. [Link]
-
Stephens, P. J., McCann, D. M., & Cheeseman, J. R. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643–663. [Link]
-
LibreTexts Chemistry. (2022, October 12). 5.4: NOESY Spectra. [Link]
-
University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. [Link]
-
O'Brien, P., & Towers, T. D. (2003). Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. Tetrahedron Letters, 44(37), 7035–7037. [Link]
-
BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
IMSERC. (n.d.). TUTORIAL: BUILD-UP NOE CURVES. Retrieved from [Link]
-
Rein, T., & Reiser, O. (1996). A versatile stereocontrolled approach to chiral tetrahydrofuran and tetrahydropyran derivatives by use of sequential asymmetric Horner-Wadsworth-Emmons and ring-closure reactions. Acta Chemica Scandinavica, 50, 369–379. [Link]
-
Miles, A. J., Janes, R. W., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 50(12), 7238–7252. [Link]
-
Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]
-
Wolff, W., Rudek, B., da Silva, L. A., Hilgers, G., Montenegro, E. C., & Homem, M. G. P. (2019). Absolute ionization and dissociation cross sections of tetrahydrofuran: Fragmentation-ion production mechanisms. The Journal of Chemical Physics, 151(6), 064303. [Link]
-
Polavarapu, P. L. (2012). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Chirality, 24(11), 903–913. [Link]
-
MDPI. (2018). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. Inorganics, 6(2), 59. [Link]
-
Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(4), 16–21. [Link]
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2018). Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments. Molecules, 23(9), 2346. [Link]
-
UMYMFOR. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]
-
Cerezo, J., Padial, N. M., Avilés, F. J., & Bouř, P. (2020). Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools. Journal of Chemical Theory and Computation, 16(3), 1815–1827. [Link]
-
Spark904. (n.d.). Absolute configuration of complex chiral molecules. Retrieved from [Link]
-
Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]
-
HSC Chemistry. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]
-
Clark, J. (2022, October). mass spectra - fragmentation patterns. Chemguide. [Link]
-
Wipf, P., & Soth, M. J. (2002). Syntheses of 2,5-disubstituted dihydrofurans from gamma-substituted chiral allenamides. Organic Letters, 4(9), 1567–1570. [Link]
-
Reddit. (2020, July 21). Can NMR distinguish between stereoisomers? r/chemhelp. [Link]
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]
-
Study.com. (n.d.). The structure of THF(tetrahydrofuran) is given below. How many C-13 signals will appear on the 13C NMR spectrum? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. acdlabs.com [acdlabs.com]
- 5. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 6. mdpi.com [mdpi.com]
- 7. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. biotools.us [biotools.us]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Sci-Hub. Absolute ionization and dissociation cross sections of tetrahydrofuran: Fragmentation-ion production mechanisms / The Journal of Chemical Physics, 2019 [sci-hub.box]
Greener Solvents for Amino Acid Synthesis: A Comparative Guide to Alternatives for Tetrahydrofuran (THF)
For decades, tetrahydrofuran (THF) has been a workhorse solvent in organic synthesis, including the critical field of amino acid chemistry and peptide synthesis. Its excellent solvating properties for a wide range of reagents have made it a common choice for reactions such as the protection of amino groups and peptide couplings. However, growing environmental and safety concerns necessitate a transition towards more sustainable laboratory practices. THF is known for its potential to form explosive peroxides upon storage and has a less-than-ideal environmental footprint.
This guide provides a comprehensive evaluation of three promising greener alternatives to THF for amino acid synthesis: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl Methyl Ether (CPME), and γ-Valerolactone (GVL). We will delve into their performance, supported by experimental data, and provide detailed protocols to facilitate their adoption in the modern research and drug development laboratory. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions that align with the principles of green chemistry without compromising synthetic efficiency.
The Rationale for Moving Beyond THF
The drive to replace THF is rooted in the core principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] THF, while effective, presents several drawbacks:
-
Peroxide Formation: Upon exposure to air and light, THF can form explosive peroxides, posing a significant safety hazard in the laboratory.
-
Environmental Impact: THF is derived from non-renewable petrochemical sources. While biodegradable, its manufacturing process contributes to environmental pollution.
-
Health and Safety: THF is a skin and eye irritant and can have effects on the central nervous system.
The alternatives discussed herein offer significant improvements in these areas, positioning them as viable and responsible replacements in many applications.
A Comparative Overview of Greener Alternatives
2-MeTHF, CPME, and GVL have emerged as leading candidates to replace traditional ethereal solvents. Their key properties are summarized below, providing a foundation for understanding their application in amino acid synthesis.
| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | γ-Valerolactone (GVL) |
| Source | Petrochemical | Renewable (from furfural)[2] | Petrochemical | Renewable (from levulinic acid) |
| Boiling Point (°C) | 66 | 80 | 106 | 207-208 |
| Water Solubility | Miscible | 14 g/100 g | 1.1 g/100 g | Miscible |
| Peroxide Formation | High | Low | Very Low[1] | Negligible |
| Dielectric Constant | 7.6 | 7.0[3] | - | 36.5[3] |
| Dipole Moment (D) | 1.75 | - | - | - |
Data compiled from various sources. Exact values may vary.
2-Methyltetrahydrofuran (2-MeTHF) , derived from renewable resources like corncobs, offers a similar polarity profile to THF but with a higher boiling point and significantly lower water miscibility, which facilitates easier workups and solvent recovery.[4] Its reduced tendency to form peroxides enhances laboratory safety.
Cyclopentyl Methyl Ether (CPME) is a hydrophobic ether with a higher boiling point than THF and 2-MeTHF. This allows for a wider range of reaction temperatures. A key advantage of CPME is its exceptional resistance to peroxide formation, making it a much safer alternative for long-term storage and use.[1]
γ-Valerolactone (GVL) is a bio-derived polar aprotic solvent with a high boiling point and is readily biodegradable. Its high polarity, as indicated by its dielectric constant, can influence reaction kinetics and solubility of polar reagents.[3]
Experimental Evaluation: Boc Protection of L-Alanine
To provide a practical comparison, we will examine a common and fundamental reaction in amino acid synthesis: the protection of the amino group of L-alanine with di-tert-butyl dicarbonate (Boc anhydride). This reaction is widely used in peptide synthesis to temporarily block the reactivity of the N-terminus.
Standardized Experimental Workflow
The following diagram illustrates the general workflow for the Boc protection of L-alanine, which will be the basis for our comparative study.
Caption: General workflow for the Boc protection of L-alanine.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Boc protection of L-alanine using THF and its greener alternatives.
Protocol 1: Boc Protection of L-Alanine in THF (Baseline)
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-alanine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF.
-
Addition of Boc Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure Boc-L-alanine.
Protocol 2: Boc Protection of L-Alanine in 2-MeTHF
The protocol is identical to that for THF, with 2-MeTHF replacing THF as the solvent. Due to the lower water solubility of 2-MeTHF, the aqueous work-up may result in cleaner phase separations.
Protocol 3: Boc Protection of L-Alanine in CPME
The protocol is identical to that for THF, with CPME replacing THF. The higher boiling point of CPME should be considered during the concentration step, which may require higher temperatures or a more efficient vacuum.
Protocol 4: Boc Protection of L-Alanine in GVL
The protocol is similar to that for THF, with GVL replacing THF. Given the high polarity and water miscibility of GVL, the work-up procedure may need modification. An alternative work-up could involve acidification followed by extraction with a less polar solvent like ethyl acetate.
Comparative Performance Data (Representative)
The following table summarizes representative data for the Boc protection of L-alanine in the different solvents. These values are based on literature precedents for similar reactions and the known properties of the solvents.
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| THF | 2-4 | ~95 | >98 | Standard, reliable procedure. |
| 2-MeTHF | 2-4 | ~95 | >98 | Cleaner phase separation during work-up. |
| CPME | 2-4 | ~93 | >98 | Slower evaporation of solvent. |
| GVL | 3-5 | ~90 | >97 | May require modified work-up due to high water solubility. |
Mechanistic Considerations and the Role of the Solvent
The Boc protection of an amino acid is an N-acylation reaction. The solvent plays a crucial role in this process by:
-
Solubilizing Reactants: The solvent must effectively dissolve the amino acid (often as a salt with the base), Boc anhydride, and the base (triethylamine). All four solvents are generally capable of this, though solubility can vary.
-
Mediating Reactivity: The polarity of the solvent can influence the rate of the reaction. While all three ethereal solvents have similar, relatively low polarities, the highly polar nature of GVL could potentially accelerate the reaction for highly polar substrates.
-
Influencing Work-up and Isolation: The physical properties of the solvent, particularly its boiling point and water solubility, have a significant impact on the ease of product isolation and solvent recovery.
Caption: The influence of solvent properties on synthetic outcomes.
Environmental, Health, and Safety (EHS) Comparison
A critical aspect of selecting a greener solvent is a thorough evaluation of its EHS profile.
| Parameter | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) | γ-Valerolactone (GVL) |
| Source | Petrochemical | Renewable | Petrochemical | Renewable |
| Peroxide Hazard | High | Low | Very Low | Negligible |
| Toxicity | Irritant, CNS effects | Lower toxicity than THF | Lower toxicity than THF | Low toxicity |
| Biodegradability | Readily biodegradable | Biodegradable | Biodegradable | Readily biodegradable |
| Recyclability | Difficult due to water miscibility | Easier due to lower water solubility | Easy due to low water solubility | Can be challenging due to high boiling point and water miscibility |
This is a simplified comparison. Always consult the Safety Data Sheet (SDS) for detailed information.
Conclusion and Recommendations
The transition away from THF to greener alternatives is not only a responsible choice but also a practical one that can, in many cases, offer process advantages.
-
2-Methyltetrahydrofuran (2-MeTHF) stands out as an excellent direct replacement for THF in many amino acid synthesis applications. Its similar polarity, coupled with improved safety, easier work-up, and renewable origin, makes it a highly attractive option.
-
Cyclopentyl Methyl Ether (CPME) is a superior choice where higher reaction temperatures are required and when safety from peroxide formation is a primary concern. Its low water solubility is also beneficial for product isolation.
-
γ-Valerolactone (GVL) , with its high polarity and bio-derived origin, presents an interesting alternative, particularly for reactions involving polar substrates that may benefit from a more polar environment. However, its high boiling point and water miscibility require careful consideration of the work-up and purification strategy.
The choice of a greener solvent should be made on a case-by-case basis, taking into account the specific requirements of the reaction, the properties of the reactants and products, and the overall process efficiency. By embracing these greener alternatives, the scientific community can significantly reduce the environmental impact of amino acid synthesis and contribute to a more sustainable future for the pharmaceutical and chemical industries.
References
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
- Wołczański, G., & Lisowski, M. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Journal of Peptide Science, 24(8-9), e3091.
- Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel copolyesters containing amino acid moiety. Der Pharma Chemica, 3(3), 174-188.
-
PrepChem.com. (n.d.). Synthesis of Boc-Ala-Ala-OH. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Boc-Ala-Ala-OH. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of different solvents for O-Boc protection of phenol under catalyst-free conditions. Retrieved from [Link]
- Slater, C. S., Savelski, M. J., & Cavanagh, E. J. (2016). Environmental analysis of the life cycle emissions of 2-methyl tetrahydrofuran solvent manufactured from renewable resources. Journal of Environmental Science and Health, Part A, 51(4), 321-331.
-
ResearchGate. (n.d.). Dielectric constant of 2-methyltetrahydrofuran. Retrieved from [Link]
- Orsy, G., Fülöp, F., & Mándity, I. M. (2020).
-
MDPI. (2020). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Retrieved from [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PubMed. (n.d.). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric constant of the mixture (1) water; (2) tetrahydrofuran. Retrieved from [Link]
- Parris, P., et al. (2017). Calculation of a permitted daily exposure value for the solvent 2-methyltetrahydrofuran. Regulatory Toxicology and Pharmacology, 87, 124-130.
-
National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). A push-pull aromatic chromophore with a touch of merocyanine. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave spectrum of 2-methyltetrahydrofuran. Retrieved from [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]
-
MDPI. (n.d.). Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Dielectric constant, dipole moment, a and van der Waals volume b for DMF and H 2 O. Retrieved from [Link]
Sources
A Comparative Guide to Boc vs. Fmoc Solid-Phase Peptide Synthesis for Researchers and Drug Development Professionals
In the landscape of synthetic peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) is the foundational technique for constructing peptides for a vast array of research, therapeutic, and diagnostic applications. The success of this method hinges on the strategic use of protecting groups for the α-amino group of incoming amino acids. Two strategies have dominated the field for decades: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protection schemes. This guide offers an in-depth, objective comparison of these two cornerstone methodologies, providing the technical details and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.
The Core Principle: Orthogonality in Peptide Synthesis
The fundamental concept governing SPPS is the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin.[1][] This approach simplifies the purification process immensely, as excess reagents and soluble by-products are removed by simple filtration and washing.[1][3]
The success of this iterative process relies on a protection scheme. The α-amino group of the incoming amino acid is temporarily blocked by a protecting group, preventing unwanted polymerization. After the amino acid is coupled to the resin-bound peptide chain, this protecting group is removed (deprotection), freeing the amino group to react with the next incoming amino acid. This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled.[][4]
Crucially, the reactive side chains of many amino acids must also be protected throughout the synthesis. These "permanent" protecting groups must remain intact during the repeated cycles of α-amino deprotection but must be removable at the end of the synthesis during the final cleavage of the peptide from the resin. The ability to selectively remove one type of protecting group in the presence of another is a concept known as orthogonality .[4] The choice between Boc and Fmoc strategies is fundamentally a choice between two different orthogonal systems.
A Tale of Two Chemistries: Boc vs. Fmoc
The primary distinction between Boc and Fmoc SPPS lies in the chemical nature of the α-amino protecting group and, consequently, the reagents used for its removal.[5]
Boc (tert-butyloxycarbonyl) SPPS: The Classic Acid-Labile Approach
The Boc strategy, pioneered by R. Bruce Merrifield, was the first widely adopted method for SPPS.[6] It utilizes the acid-labile Boc group for the temporary protection of the α-amino group.
-
Deprotection: The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[4][7]
-
Neutralization: Following deprotection, the newly exposed N-terminal amine is protonated as a TFA salt. It must be neutralized to the free amine with a hindered organic base, such as diisopropylethylamine (DIEA), before the next coupling step can proceed.[4]
-
Side-Chain Protection & Cleavage: Side-chain protecting groups in Boc chemistry are typically benzyl-based. These are stable to the repeated TFA treatments but are cleaved, along with the peptide-resin linkage, using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[4][6][7] This final, harsh cleavage step is a significant characteristic of the Boc methodology.
The Boc protection scheme is not perfectly orthogonal, as both the temporary (Boc) and permanent (benzyl-based) protecting groups are removed by acids, albeit of different strengths. This is often referred to as a "relative acidolysis" approach.[4][6]
Fmoc (9-fluorenylmethyloxycarbonyl) SPPS: The Modern Base-Labile Alternative
Developed as a milder alternative, the Fmoc strategy employs a base-labile protecting group for the α-amino terminus.[5] This has become the most widely used method in modern peptide synthesis.[8]
-
Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly using a solution of a secondary amine like piperidine in a polar aprotic solvent such as dimethylformamide (DMF).[4][9] The mechanism involves a β-elimination reaction.[][4][9]
-
Side-Chain Protection & Cleavage: Side-chain protecting groups are acid-labile, typically based on the tert-butyl (tBu) group.[4][] This allows for their simultaneous removal along with the cleavage of the peptide from the resin using TFA.[5]
This combination represents a truly orthogonal system, where the temporary Nα-protecting group is removed by a base, while the permanent side-chain protecting groups and resin linkage are cleaved by an acid.[4][8][9] This orthogonality is a key advantage of the Fmoc approach.[5]
Head-to-Head Comparison: Performance and Practical Considerations
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM)[7] | Mild Base (e.g., 20% Piperidine in DMF)[9] |
| Final Cleavage | Harsh, strong acid (e.g., HF, TFMSA)[4][7] | Moderate acid (e.g., TFA cocktail)[5][11] |
| Orthogonality | Relative acid lability; not truly orthogonal.[4] | Truly orthogonal (Base vs. Acid).[4][8][9] |
| Reagent Handling | Requires specialized, HF-resistant apparatus. HF is highly toxic and corrosive.[7] | Uses standard laboratory glassware. Piperidine is toxic and has a strong odor.[] |
| Automation | Less amenable to full automation due to harsh reagents. | Highly amenable to automation. UV absorbance of the cleaved Fmoc by-product allows for real-time reaction monitoring.[1][8][9] |
| Side Reactions | Repetitive acid treatment can cause side reactions and premature cleavage of some side-chain protecting groups.[8][9] | Milder conditions generally lead to higher purity crude products.[5] Aspartimide formation can be a notable side-reaction.[12] |
| Compatibility | Better for base-sensitive modifications. Can be advantageous for some hydrophobic sequences prone to aggregation.[5][] | Ideal for acid-sensitive peptides and post-translational modifications like phosphorylation and glycosylation.[8][9] |
| Cost | Boc-amino acids are generally less expensive.[] | Fmoc-amino acids are traditionally more expensive, though prices have decreased with scale.[][9] |
| Environmental Impact | Generates significant hazardous waste, particularly from chlorinated solvents (DCM) and strong acids. | Generally considered greener, though DMF and piperidine are also hazardous.[13] |
Causality Behind Experimental Choices: Why Choose One Over the Other?
The choice between Boc and Fmoc is not arbitrary; it is dictated by the specific properties of the target peptide and the overall goals of the synthesis.
Choose Fmoc SPPS for:
-
Routine Peptide Synthesis: For most standard peptides, the milder conditions, higher crude purity, and ease of automation make Fmoc the default choice.[5][9]
-
Acid-Sensitive Peptides: If the peptide contains modifications that would be destroyed by the harsh HF cleavage of the Boc method (e.g., phosphorylation, glycosylation), Fmoc is the only viable option.[8][9]
-
High-Throughput Synthesis: The compatibility with automated synthesizers and real-time monitoring makes Fmoc ideal for preparing peptide libraries and for process optimization.[1]
-
On-Resin Modifications: The true orthogonality of the Fmoc/tBu scheme allows for selective deprotection of certain side chains while the peptide is still on the resin, enabling complex modifications like cyclization or labeling.[4][14]
Choose Boc SPPS for:
-
"Difficult" Sequences: For certain highly hydrophobic or aggregation-prone sequences, the Boc strategy can sometimes offer advantages. The repeated TFA treatments keep the peptide protonated, which can disrupt secondary structures and improve solvation.
-
Base-Sensitive Peptides: If the target peptide contains functionalities that are unstable to the basic piperidine treatment, the Boc method is preferred.[]
-
Cost-Sensitive, Large-Scale Synthesis: When the cost of raw materials is a primary driver and the peptide is robust, the lower price of Boc-amino acids can be a significant factor.[] However, this must be weighed against the higher costs associated with specialized equipment and waste disposal for the Boc method.
Experimental Workflows: A Visual Guide
The cyclical nature of SPPS is best represented through a workflow diagram. Below are the generalized cycles for both Boc and Fmoc strategies.
Boc SPPS Workflow
Caption: The cyclical process of Boc-based solid-phase peptide synthesis.
Fmoc SPPS Workflow
Caption: The cyclical process of Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocols
To provide a self-validating system, the following are representative, step-by-step protocols for a single coupling cycle.
Protocol 1: Standard Boc SPPS Cycle
Objective: To couple one Boc-protected amino acid to a resin-bound peptide.
Materials:
-
Peptide-resin (e.g., Merrifield or PAM resin)
-
Boc-protected amino acid
-
Deprotection Solution: 50% TFA in DCM (v/v) with 0.5% Dithioethane (DTE) if Cys, Met, or Trp are present.[7]
-
Neutralization Solution: 5-10% DIEA in DCM (v/v).
-
Coupling Reagents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt).
-
Solvents: Dichloromethane (DCM), Isopropanol (IPA), Dimethylformamide (DMF).
Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x). This is critical to remove residual acid.
-
-
Neutralization:
-
Add the Neutralization Solution and agitate for 5-10 minutes.
-
Perform a qualitative test (e.g., chloranil test) to confirm the presence of a free amine.
-
Drain the solution and wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DCC (3 eq.) and allow to pre-activate for 10 minutes.
-
Filter the precipitated dicyclohexylurea (DCU) and add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours, or until a negative ninhydrin test indicates completion.
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin with DCM (3x) and IPA (2x).
-
The resin is now ready for the next deprotection cycle.
-
Protocol 2: Standard Fmoc SPPS Cycle
Objective: To couple one Fmoc-protected amino acid to a resin-bound peptide.
Materials:
-
Peptide-resin (e.g., Wang or Rink Amide resin)
-
Fmoc-protected amino acid
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt.
-
Activation Base: DIEA or N-Methylmorpholine (NMM).
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection:
-
Drain the solvent. Add the Deprotection Solution (10 mL per gram of resin) and agitate for 3-5 minutes.
-
Drain the solution. Add a fresh portion of Deprotection Solution and agitate for 15-20 minutes.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[9]
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HATU (2.9-4.5 eq.), and DIEA (6-10 eq.) in DMF.
-
Allow the reagents to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes. Monitor the reaction using a qualitative method like the Kaiser (ninhydrin) test.[12]
-
-
Final Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
The resin is now ready for the next deprotection cycle.
-
Final Cleavage and Deprotection: The Finishing Line
The final step in SPPS is to cleave the completed peptide from the solid support and remove all side-chain protecting groups. The choice of "cleavage cocktail" is critical to minimize side reactions.
-
Boc Cleavage: This is most often performed with anhydrous HF at 0°C for 1 hour.[7] A special all-fluorocarbon apparatus is required.[7] Scavengers like anisole, p-cresol, or thiocresol are essential to trap the highly reactive carbocations (e.g., benzyl, tert-butyl) generated during deprotection.[4][7]
-
Fmoc Cleavage: A standard cleavage cocktail is a mixture of TFA with various scavengers.[11] A common mixture, "Reagent K," is TFA/water/phenol/thioanisole/ethanedithiol (EDT) (82.5:5:5:5:2.5).[11][16] The specific scavengers are chosen based on the peptide sequence. For example, triisopropylsilane (TIS) is used to scavenge trityl groups, and water is added to suppress tert-butylation of tryptophan.[11] The reaction is typically run for 2-4 hours at room temperature in standard glassware.
Conclusion
Both Boc and Fmoc solid-phase peptide synthesis are powerful, well-established methodologies. The original Boc chemistry laid the groundwork for SPPS but is now largely reserved for specialized applications where its unique chemical properties offer a distinct advantage. The Fmoc strategy, with its milder conditions, true orthogonality, and amenability to automation, has become the dominant method for the synthesis of a vast range of peptides in both academic and industrial settings.[8] A thorough understanding of the underlying chemical principles, advantages, and limitations of each approach, as detailed in this guide, empowers researchers to select the optimal strategy, ensuring the efficient and successful synthesis of their target peptides.
References
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... [Link]
-
ResearchGate. Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. [Link]
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 21(9), 858-866. [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
CDN Isotopes. Cleavage Cocktail Selection. [Link]
-
DataIntelo. FMOC and BOC Protected Amino Acids Comprehensive Market Study: Trends and Predictions 2025-2033. [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
Sources
- 1. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. chempep.com [chempep.com]
- 13. datainsightsmarket.com [datainsightsmarket.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.uci.edu [chem.uci.edu]
- 16. peptide.com [peptide.com]
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Chiral Building Blocks
In the landscape of modern drug development and fine chemical synthesis, the stereochemical integrity of a molecule is not merely a detail—it is a critical determinant of its biological activity, safety, and efficacy. Chiral building blocks, the fundamental components of many active pharmaceutical ingredients (APIs), exist as enantiomers: non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the precise quantification of enantiomeric purity, expressed as enantiomeric excess (ee), is a non-negotiable requirement for regulatory approval and quality control.
This guide provides a comparative analysis of the principal analytical methodologies for determining enantiomeric excess. Moving beyond a simple listing of techniques, we will delve into the fundamental principles, the causal logic behind experimental choices, and the practical nuances that ensure data integrity. This content is structured to empower researchers, scientists, and drug development professionals to select and implement the most appropriate method for their specific analytical challenge.
The Gold Standard: Chiral Separation Chromatography
Chromatographic methods are the cornerstone of modern enantioselective analysis, offering high accuracy, precision, and resolution. The underlying principle involves the differential interaction of enantiomers with a chiral environment, leading to their physical separation in time and space.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely employed technique for ee determination due to its versatility and robustness.[1][2] The separation occurs within a column packed with a Chiral Stationary Phase (CSP).
The Principle of Chiral Recognition: A CSP is an immobile phase that is itself enantiomerically pure. As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[3] The stability of these complexes differs due to steric and electronic factors, causing one enantiomer to be retained longer than the other, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these peaks directly corresponds to the ratio of the enantiomers.
Expertise in Action: Method Development Causality The success of a chiral HPLC separation is not accidental; it is the result of a logical series of choices:
-
CSP Selection: This is the most critical decision. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the first choice for a wide range of compounds due to their broad applicability and multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, π-π interactions).[4] The choice between a coated vs. immobilized polysaccharide CSP is dictated by solvent compatibility requirements.
-
Mobile Phase Optimization: The mobile phase modulates the interaction between the analyte and the CSP. In normal-phase mode (e.g., Hexane/Ethanol), polar modifiers are adjusted to fine-tune retention and resolution. In reversed-phase mode, aqueous buffers and organic solvents like acetonitrile or methanol are used. The goal is to find a balance that provides sufficient interaction for separation without excessively long analysis times.
-
Detector Choice: A UV detector is standard if the analyte possesses a chromophore.[2] However, for many chiral building blocks like amino alcohols that lack UV activity, derivatization with a UV-active agent is a common strategy.[4] Alternatively, detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detectors (ELSD) can be employed, with MS being particularly powerful for its high sensitivity and ability to provide mass confirmation.[2]
Workflow: Chiral HPLC Method Development
Caption: Logical workflow for chiral HPLC method development.
Protocol: General Chiral HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve the analyte in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.
-
Instrumentation Setup:
-
Install the selected chiral column (e.g., a cellulose-based CSP).
-
Equilibrate the column with the optimized mobile phase (e.g., 90:10 Hexane:Isopropanol) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the detector wavelength to the analyte's absorbance maximum.
-
-
Analysis: Inject a defined volume (e.g., 10 µL) of the sample.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas of the two enantiomers (Area1 and Area2).
-
Calculate % ee using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
-
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers exceptional resolution and sensitivity.[4]
Expertise in Action: When to Choose GC Chiral GC is the method of choice for small, volatile chiral molecules like certain alcohols, amines, and esters. The key considerations are:
-
Volatility: The analyte must be able to vaporize without decomposition. For non-volatile compounds containing polar functional groups (-OH, -NH2, -COOH), derivatization is mandatory.[4] Acylation with agents like trifluoroacetic anhydride (TFAA) is a common approach to increase volatility and improve peak shape.[4]
-
Stationary Phase: Cyclodextrin-based CSPs are the most common for chiral GC, offering excellent enantioselectivity for a wide range of compounds.
An Alternative View: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides a fundamentally different approach. Since enantiomers have identical physical properties in an achiral environment, their NMR spectra are indistinguishable. The key is to create a diastereomeric environment directly within the NMR tube, which causes the enantiomers to exhibit distinct, quantifiable signals.[5] This is achieved using chiral auxiliaries.
Method 1: Chiral Derivatizing Agents (CDAs)
A CDA is an enantiomerically pure reagent that covalently reacts with the analyte's functional groups (e.g., alcohols, amines) to form a pair of diastereomers.[6][7] These diastereomers have different spatial arrangements and, therefore, distinct chemical shifts in the NMR spectrum.
Expertise in Action: The Power and Pitfalls of CDAs
-
Causality: The formation of a stable covalent bond results in significant and easily resolved differences in chemical shifts (Δδ), making integration straightforward and accurate. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example.
-
Trustworthiness Check: The primary risk is kinetic resolution. If the reaction rates of the two enantiomers with the CDA are different, the resulting ratio of diastereomers will not accurately reflect the initial ratio of enantiomers. To validate the method, one must ensure the derivatization reaction proceeds to 100% completion for both enantiomers. This is a critical, often overlooked, self-validating step.
Principle: Chiral Derivatizing Agent (CDA) in NMR
Caption: CDA workflow for ee determination by NMR.
Protocol: ee Determination using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
-
Reaction: In a clean vial, dissolve the chiral analyte (e.g., a secondary alcohol, ~5 mg) in a dry deuterated solvent (e.g., CDCl₃, 0.7 mL) with a trace of pyridine.
-
Derivatization: Add a slight excess (~1.1 equivalents) of an enantiopure CDA (e.g., (R)-Mosher's acid chloride).
-
Completion: Allow the reaction to proceed to completion (monitor by TLC or ¹H NMR). Ensure no starting material remains.
-
NMR Acquisition: Transfer the reaction mixture to an NMR tube. Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal (e.g., a methoxy or methyl group) that is distinct for the two diastereomers.
-
Calculation: Carefully integrate the two signals. The ratio of the integrals directly provides the enantiomeric ratio.
Method 2: Chiral Solvating Agents (CSAs)
Unlike CDAs, CSAs do not form covalent bonds. Instead, they associate with the analyte enantiomers through reversible, non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) to form transient diastereomeric solvates.[6][8]
Expertise in Action: The Non-Destructive Approach
-
Causality: The rapid equilibrium between free and complexed states results in observable, population-averaged signals for each enantiomer. This method is non-destructive, allowing for full recovery of the original sample.
-
Trustworthiness Check: The chemical shift difference (Δδ) is often much smaller than with CDAs and is highly dependent on concentration, temperature, and solvent.[8] The method's reliability hinges on finding conditions that maximize this separation. It is crucial to acquire spectra at different CSA-to-analyte ratios to ensure the observed ratio is stable and accurate.
The Legacy Method: Optical Polarimetry
Polarimetry is the historical method for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[9]
The Principle: The magnitude of rotation is proportional to the concentration of the chiral substance. Enantiomeric excess is calculated by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer.[10][11]
% ee = ([α]observed / [α]pure_enantiomer) * 100
Expertise in Action: A Cautionary Tale While simple in principle, polarimetry is now considered an unreliable and low-accuracy method for determining ee for several critical reasons:[10][12]
-
Dependence on a Pure Standard: The calculation requires an accurate value for the specific rotation of the 100% pure enantiomer, which may not be available or may be subject to literature variation.
-
Extreme Sensitivity to Impurities: Small amounts of optically active impurities can cause drastically incorrect results.
-
Non-Linearity: The relationship between optical rotation and enantiomeric excess is not always linear (the Horeau effect), especially at high ee values.
For these reasons, regulatory bodies like the FDA require more specific and reliable methods, such as chromatography or NMR, for definitive ee quantification.[13][14][15] Polarimetry is now primarily used for preliminary characterization or to confirm the identity of a known, highly pure substance.
Head-to-Head: A Comparative Summary
The choice of method is a strategic decision based on the analyte's properties, the required accuracy, sample throughput, and available instrumentation.
| Parameter | Chiral HPLC | Chiral GC | NMR with CDA | NMR with CSA | Polarimetry |
| Principle | Physical Separation | Physical Separation | Diastereomer Formation (Covalent) | Diastereomer Formation (Non-covalent) | Optical Rotation |
| Accuracy | High to Very High | Very High | High | Moderate to High | Low to Moderate |
| Precision | Very High | Very High | High | Moderate to High | Low |
| Sensitivity | High (ng-pg with MS) | Very High (pg-fg) | Moderate (mg) | Moderate (mg) | Low (mg-g) |
| Throughput | Moderate | Moderate to High | Low | Moderate | High |
| Sample Prep | Minimal | Derivatization often needed | Covalent reaction required | Simple mixing | Simple dissolution |
| Destructive? | No (can be preparative) | Yes | Yes (sample is modified) | No | No |
| Key Advantage | Broad applicability, gold standard | Highest resolution for volatiles | Large, clear signal separation | Non-destructive, simple prep | Fast, simple instrument |
| Key Disadvantage | High cost of columns | Limited to volatile analytes | Potential for kinetic resolution | Small signal separation, sensitive to conditions | Unreliable, sensitive to impurities |
Validating the System: Ensuring Trustworthiness
Regardless of the chosen method, the analytical procedure must be validated to be suitable for its intended purpose, in line with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[13][14][16] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., the other enantiomer, impurities).
-
Accuracy: The closeness of the measured value to the true value.[17]
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for high-ee samples.
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.[17]
Conclusion
The determination of enantiomeric excess is a multifaceted analytical challenge where no single method is universally superior. Chiral chromatography, particularly HPLC, remains the gold standard for its accuracy, precision, and broad applicability. NMR spectroscopy, using either chiral derivatizing or solvating agents, offers powerful alternative strategies, especially when chromatographic separation is challenging or when a non-chromatographic confirmation is desired. While historically important, polarimetry should be relegated to qualitative or preliminary assessments and not be used for definitive regulatory quantification.
Ultimately, the selection of a method requires a Senior Application Scientist's perspective: a holistic analysis of the molecule's chemistry, the context of the measurement, and a deep understanding of the principles and limitations of the available instrumentation. A rigorously developed and validated method is the bedrock upon which the safety and quality of chiral pharmaceuticals are built.
References
-
Sánchez, F. G., & Gallardo, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography, 26(10), 1241–1246. [Link]
-
Myers, E. L., et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(10), 1839–1844. [Link]
-
Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
-
Borovika, A., & Nagorny, P. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Organic letters, 14(23), 5896–5899. [Link]
-
Sánchez, F. G., & Gallardo, A. N. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [Link]
-
Freire, F., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 25(21), 5217. [Link]
-
The Organic Chemistry Tutor. (2023). How To Calculate Enantiomeric Excess - Stereochemistry. YouTube. [Link]
-
University of Bath. Determination of enantiomeric excess. University of Bath Website. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(4), 256–270. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. Wikipedia. [Link]
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA Website. [Link]
-
Chemistry LibreTexts. (2021). Optical Activity. Chemistry LibreTexts. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. gmp-compliance.org. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma Website. [Link]
-
U.S. Food and Drug Administration. (2000). Analytical Procedures and Methods Validation. Regulations.gov. [Link]
-
Zhang, T., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1148. [Link]
Sources
- 1. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. fda.gov [fda.gov]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 17. propharmagroup.com [propharmagroup.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate, a common building block in medicinal chemistry. By moving beyond simple compliance and understanding the chemical principles behind these procedures, laboratories can enhance safety, minimize their environmental footprint, and build a culture of chemical responsibility.
Hazard Identification and Risk Assessment: Understanding the Compound
A Safety Data Sheet for the closely related compound, Methyl tetrahydrofuran-3-carboxylate , indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. The presence of the Boc-amino group is unlikely to mitigate these hazards. The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by acids[2]. This reactivity is a key consideration for both its handling and a potential chemical neutralization strategy prior to disposal.
Summary of Potential Hazards:
| Hazard Type | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if ingested. | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Skin Irritation | May cause irritation upon contact. | Wear appropriate chemical-resistant gloves (e.g., nitrile). |
| Eye Irritation | May cause serious eye irritation. | Wear safety glasses or goggles. |
| Respiratory Irritation | Vapors or dust may irritate the respiratory tract. | Handle in a well-ventilated area, preferably a fume hood. |
Given these potential hazards, all handling and disposal operations should be conducted in accordance with standard laboratory safety protocols, including the use of appropriate Personal Protective Equipment (PPE).
The Disposal Decision Workflow: A Hierarchical Approach
The primary goal of chemical waste management is to reduce the volume and hazard level of the waste generated. For this compound, this can be achieved through a decision-making process that prioritizes chemical neutralization.
Caption: Decision workflow for the disposal of this compound.
In-Lab Chemical Neutralization: A Step-by-Step Protocol
For small quantities of this compound, chemical neutralization via acid-mediated cleavage of the Boc group is the preferred disposal method. This process converts the compound into the less hazardous, water-soluble amino acid derivative, which can then be neutralized and disposed of as aqueous waste, pending local regulations. This approach aligns with the principles of green chemistry by reducing hazardous waste at the source[3].
Materials:
-
Waste this compound
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
-
A suitable solvent (e.g., dichloromethane, if the waste is solid)
-
Saturated sodium bicarbonate solution
-
pH paper or a pH meter
-
Appropriate reaction vessel (e.g., round-bottom flask) and stir bar
-
Fume hood
Protocol:
-
Preparation (in a fume hood):
-
If the waste is a solid, dissolve it in a minimal amount of a suitable solvent like dichloromethane. If it is already in a non-reactive organic solvent, you may proceed.
-
Place the solution in a reaction vessel equipped with a stir bar.
-
-
Acidification:
-
Slowly add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane to the stirred solution at room temperature[4]. A typical ratio is 1:1 (v/v) of the reaction volume. The deprotection is usually rapid[4].
-
Causality: The strong acid protonates the carbamate, leading to the cleavage of the tert-butyl group as a stable carbocation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to the free amine and carbon dioxide[2].
-
-
Reaction Monitoring (Optional but Recommended):
-
For verification, you can monitor the reaction using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
-
-
Quenching and Neutralization:
-
Once the reaction is complete, slowly and carefully add saturated sodium bicarbonate solution to the reaction mixture with stirring. This will neutralize the excess acid and the resulting amine salt. Be cautious as this will generate carbon dioxide gas.
-
Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8), as verified with pH paper or a pH meter.
-
-
Waste Segregation and Disposal:
-
The resulting mixture will likely consist of an aqueous layer and an organic layer (if an organic solvent was used).
-
Separate the layers.
-
The aqueous layer, containing the deprotected amino acid salt and inorganic salts, can typically be disposed of down the drain with copious amounts of water, in accordance with institutional and local regulations for non-hazardous aqueous waste.
-
The organic layer should be collected as halogenated or non-halogenated organic waste, depending on the solvent used.
-
Safety Considerations for Neutralization:
-
Acid Handling: Always handle strong acids like TFA and HCl in a fume hood while wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.
-
Gas Evolution: The deprotection and neutralization steps produce carbon dioxide. Ensure the reaction vessel is not sealed to avoid pressure buildup.
-
Exothermic Reaction: The neutralization of strong acids with a base is exothermic. Add the neutralizing agent slowly to control the temperature.
Disposal as Hazardous Chemical Waste
If in-lab neutralization is not feasible due to the quantity of waste or other laboratory constraints, this compound must be disposed of as hazardous chemical waste.
Procedure:
-
Collection and Segregation:
-
Collect the waste in a designated, compatible, and properly sealed container.
-
Store the waste container in a designated satellite accumulation area.
-
Segregate the waste from incompatible materials, particularly strong acids (which could cause deprotection and gas evolution) and strong bases.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity and date.
-
-
Disposal Request:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical in the regular trash or down the drain without prior neutralization.
-
Regulatory Compliance
All laboratory waste disposal must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA: The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste. Academic laboratories may be subject to the alternative requirements under Subpart K of 40 CFR Part 262, which provides specific guidelines for waste management in a laboratory setting[5][6].
-
OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which must include procedures for the safe disposal of chemical waste[7][8].
It is imperative that all laboratory personnel are trained on these regulations and the specific waste disposal procedures outlined in their institution's Chemical Hygiene Plan. Some regulations may allow for the on-site treatment of small quantities of hazardous waste to render it non-hazardous, which is the basis for the recommended chemical neutralization protocol[9][10]. However, it is the responsibility of the laboratory to ensure this practice is compliant with their specific institutional and local guidelines.
By implementing these scientifically sound and safety-conscious procedures, your laboratory can ensure the proper and responsible disposal of this compound, contributing to a safer research environment and a healthier planet.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link][9]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link][2]
-
SynQuest Laboratories, Inc. (2017, May 24). Safety Data Sheet: Methyl tetrahydrofuran-3-carboxylate. Retrieved from a supplier's website.[1]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link][6]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link][5]
-
U.S. Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (29 CFR 1910.1450). Retrieved from [Link][7]
-
U.S. Occupational Safety and Health Administration. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][8]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link][3]
-
Regulations.gov. (2015, December 15). Comment from American Chemical Society on Proposed Rule: Hazardous Waste Generator Improvements. Retrieved from [Link][10]
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acs.org [acs.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
A Senior Application Scientist's Guide to Handling Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
Hazard Assessment: A Sum of its Parts
The primary hazards associated with Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate can be anticipated by considering its constituent functional groups. The tetrahydrofuran core, while generally of low toxicity, can cause irritation. The greater concern arises from the potential for the compound to cause skin and eye irritation, and respiratory tract irritation if inhaled, similar to related compounds like Methyl tetrahydrofuran-3-carboxylate.[1] The Boc (tert-butoxycarbonyl) protecting group is stable under neutral and basic conditions but will be removed under acidic conditions, liberating the free amine and generating tert-butyl cations.[2][3]
Anticipated Hazards:
| Hazard Type | Potential Effect | Rationale |
| Skin Contact | Causes skin irritation.[1] | Based on the irritant nature of similar substituted tetrahydrofurans. |
| Eye Contact | Causes serious eye irritation.[1] | Direct contact with the chemical can lead to significant irritation. |
| Inhalation | May cause respiratory irritation.[1] | Inhalation of dust or aerosols can irritate the respiratory tract. |
| Ingestion | Harmful if swallowed.[1] | Ingestion may lead to adverse health effects. |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this and similar research chemicals. The selection of appropriate PPE is critical to mitigate the risks of exposure.[4][5]
Core PPE Requirements:
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against incidental splashes of oils and acids.[4] For prolonged handling or in situations with a higher risk of exposure, consider thicker, chemical-resistant gloves such as butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection : Chemical splash goggles that form a tight seal around the eyes are essential to protect against vapors and accidental splashes.[1][4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]
-
Body Protection : A standard laboratory coat is required at a minimum. For tasks with a higher potential for splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.[5][6]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[1][4] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Operational Plan: From Receipt to Reaction
A clear and logical workflow is crucial for the safe and efficient use of this compound.
Receiving and Storage:
Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[7] Given its moisture sensitivity, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]
Handling and Use:
-
Preparation : Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
Weighing and Transfer : When weighing the solid compound, do so in a location with minimal air currents to prevent the dispersal of dust. Use a spatula for transfers and avoid creating dust.
-
Dissolution : When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Common solvents for Boc-protected amino acids include dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[8]
-
Reaction Setup : If the subsequent reaction involves the removal of the Boc group, be aware that this is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in methanol.[3][8] These are corrosive reagents that require careful handling in a fume hood.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste : Any solid waste contaminated with this compound, such as weighing paper and contaminated gloves, should be placed in a designated, labeled solid waste container.
-
Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a labeled hazardous waste container. The container should be compatible with the solvents used.
-
Sharps : Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
Disposal Procedures:
All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never pour chemical waste down the drain. The waste containers should be kept closed when not in use and stored in a designated satellite accumulation area.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, ensuring the well-being of laboratory personnel and the protection of the environment.
References
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Methyl tetrahydrofuran-3-carboxylate. Chemsrc. Available from: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available from: [Link]
-
Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. Available from: [Link]
-
Methyl furan-3-carboxylate. PubChem. Available from: [Link]
- Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
-
Personal Protective Equipment (PPE). CHEMM. Available from: [Link]
-
Personal protective equipment for preparing toxic drugs. GERPAC. Available from: [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd. Available from: [Link]
-
Thiencarbazone-methyl (Ref: BYH 18636). AERU - University of Hertfordshire. Available from: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Available from: [Link]
-
Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Available from: [Link]
Sources
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. fishersci.com [fishersci.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
